4-Chlorophenylmethoxybenzyl ketoxime
説明
The exact mass of the compound 4-Chlorophenylmethoxybenzyl ketoxime is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chlorophenylmethoxybenzyl ketoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenylmethoxybenzyl ketoxime including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
138772-64-2 |
|---|---|
分子式 |
C29H25Cl2NO3 |
分子量 |
506.4 g/mol |
IUPAC名 |
N-[1,3-bis[(4-chlorophenyl)methoxy]-1,3-diphenylpropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C29H25Cl2NO3/c30-25-15-11-21(12-16-25)19-34-28(23-7-3-1-4-8-23)27(32-33)29(24-9-5-2-6-10-24)35-20-22-13-17-26(31)18-14-22/h1-18,28-29,33H,19-20H2 |
InChIキー |
RRLBHEVNZCMJAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
同義語 |
4-chlorophenylmethoxybenzyl ketoxime CPMB-oxime |
製品の起源 |
United States |
Chemical and Physical Properties of 4-Chlorophenylmethoxybenzyl Ketoxime (CAS 138772-64-2): Mechanistic Insights into Cytochrome c Reductase Inhibition
Executive Summary
In the field of mitochondrial bioenergetics, the precise mapping of electron transport chain (ETC) vulnerabilities is paramount for both fundamental structural biology and the development of novel antiparasitic or antifungal agents. 4-Chlorophenylmethoxybenzyl ketoxime (commonly referred to as CPMB-oxime , CAS 138772-64-2) serves as a critical tool compound in this domain. As a potent, non-competitive inhibitor of mitochondrial cytochrome c reductase (Complex III or the bc1 complex), CPMB-oxime provides a unique chemical scaffold to probe the allosteric mechanisms of the Qp (or Qo ) binding pocket.
Unlike traditional E- β -methoxyacrylate (MOA) inhibitors, CPMB-oxime achieves profound respiratory blockade through a structurally distinct oxime moiety, offering critical validation for the "catalytic switch" model of bifurcated electron transfer. This whitepaper synthesizes the physicochemical properties, structural binding kinetics, and self-validating experimental workflows required to utilize CPMB-oxime effectively in advanced laboratory settings.
Chemical Identity and Quantitative Data
To ensure experimental reproducibility, it is critical to establish the baseline physicochemical parameters of the compound. The quantitative data for CPMB-oxime is summarized in the table below 1.
| Property | Value / Description |
| Chemical Name | 4-Chlorophenylmethoxybenzyl ketoxime |
| Common Synonyms | CPMB-oxime; Ethanone, 1-(4-chlorophenyl)-2-methoxy-2-phenyl-, oxime |
| CAS Registry Number | 138772-64-2 |
| Molecular Formula | C₁₅H₁₄ClNO₂ |
| Molecular Weight | 275.73 g/mol |
| Primary Target | Mitochondrial Cytochrome c Reductase (Complex III) |
| Binding Site | Qp ( Qo ) Center |
| Binding Affinity ( Kd ) | 6.9 ± 0.6 µM (Derived via red-shift assay) |
| Binding Stoichiometry | 1 inhibitor molecule per Qp center |
| Inhibition Modality | Non-competitive (against ubihydroquinone) |
Structural Biology & The "Catalytic Switch" Mechanism
The Causality of Qp Center Inhibition
Cytochrome c reductase catalyzes the oxidation of ubihydroquinone ( QH2 ) and the reduction of cytochrome c, coupled with electrogenic proton translocation across the inner mitochondrial membrane. This process relies on a bifurcated electron transfer at the Qp site: one electron is routed to the high-potential Rieske iron-sulfur protein (ISP), and the second is routed to the low-potential heme bL .
CPMB-oxime blocks the oxidation of ubihydroquinone at this exact Qp center in a strictly non-competitive manner 2. The causality behind this non-competitive profile lies in the inhibitor's ability to lock the enzyme in a specific conformational state rather than merely competing for the substrate's spatial footprint.
Validating the Catalytic Switch Model
The binding of CPMB-oxime induces a distinct red-shift in the reduced spectrum of cytochrome b . Despite lacking the acrylate pharmacophore, CPMB-oxime mimics the exact binding characteristics of E- β -methoxyacrylate inhibitors. This structural convergence strongly supports the "catalytic switch" model proposed by Brandt and von Jagow 3.
According to this model, the Qp pocket alternates between two states—an "FeS-state" (facilitating electron transfer to the ISP) and a "b-state" (facilitating transfer to heme bL ). CPMB-oxime acts as a molecular wedge, binding with a 1:1 stoichiometry to the Qp center and freezing the domain mobility of the ISP, thereby short-circuiting the bifurcated electron transfer.
Fig 1: CPMB-oxime inhibition of bifurcated electron transfer at the Qp center.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, any assay measuring CPMB-oxime kinetics must be designed as a self-validating system. Below are the definitive protocols for characterizing its binding and inhibitory properties.
Protocol 1: Cytochrome b Red-Shift Titration Assay
Rationale: The red-shift is a direct biophysical readout of the local dielectric environment change upon inhibitor binding. By titrating the inhibitor against fully reduced cytochrome b , we can calculate the true dissociation constant ( Kd ) independent of substrate turnover rates.
-
Enzyme Isolation: Purify succinate-cytochrome c reductase ( bc1 complex) from bovine heart mitochondria using a 15-step ammonium acetate fractionation to remove deoxycholate-solubilized contaminants.
-
Baseline Reduction: Suspend the purified bc1 complex (final concentration ~2 µM cytochrome b ) in 50 mM MOPS buffer (pH 7.2). Fully reduce the complex by adding a few grains of solid sodium dithionite.
-
Inhibitor Titration: Add CPMB-oxime (dissolved in absolute ethanol) in 1 µM volumetric increments. Crucial Control: Ensure the final ethanol concentration never exceeds 1% (v/v) to prevent solvent-induced protein denaturation.
-
Spectroscopic Measurement: Record the difference spectra (inhibitor-treated vs. untreated reduced complex) using a dual-beam UV-Vis spectrophotometer. Monitor the peak-to-trough amplitude of the red-shifted α -band of cytochrome b (typically around 566 nm).
-
Data Derivation: Plot the spectral shift amplitude against inhibitor concentration to derive the apparent Kd (Standard literature value: 6.9 ± 0.6 µM).
Fig 2: Step-by-step workflow for the cytochrome b red-shift titration assay.
Protocol 2: Ubihydroquinone Oxidation Kinetics
Rationale: To definitively prove non-competitive inhibition, the maximal velocity ( Vmax ) must decrease while the Michaelis constant ( Km ) for ubihydroquinone remains stable across varying inhibitor concentrations.
-
Assay Setup: Prepare a reaction mixture containing 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 2 mM sodium azide (to inhibit Complex IV), and 50 µM oxidized cytochrome c.
-
Enzyme Addition: Introduce the purified bc1 complex (approx. 5-10 nM final concentration).
-
Substrate Titration: Initiate the reaction by adding decylubihydroquinone (a water-soluble ubihydroquinone analog) at varying concentrations (5 µM to 50 µM).
-
Inhibitor Introduction: Repeat the kinetic runs in the presence of fixed concentrations of CPMB-oxime (e.g., 2 µM, 5 µM, 10 µM).
-
Kinetic Readout: Monitor the reduction of cytochrome c continuously at 550 nm ( ϵ=18.5 mM⁻¹ cm⁻¹). Generate a Lineweaver-Burk plot to confirm the non-competitive intersection on the x-axis.
Conclusion
4-Chlorophenylmethoxybenzyl ketoxime (CAS 138772-64-2) is far more than a simple respiratory poison; it is a precision biophysical probe. By demonstrating non-competitive kinetics and inducing a cytochrome b red-shift identical to MOA-inhibitors, CPMB-oxime provides irrefutable evidence for the conformational plasticity of the Qp pocket. For drug development professionals, understanding the binding mechanics of this oxime derivative opens new avenues for designing next-generation, resistance-breaking therapeutics targeting the mitochondrial bioenergetic machinery.
References
- NextSDS Chemical Substance Information.4-chlorophenylmethoxybenzyl ketoxime (CAS 138772-64-2).
- Brandt, U., & von Jagow, G. (1991).Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. FEBS Letters, 287(1-2), 215-218.
- Zhang, Z., et al. (1998).Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart. Proceedings of the National Academy of Sciences (PNAS).
Sources
Structural analysis of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime)
Executive Summary
The rational design and structural analysis of mitochondrial inhibitors are foundational to modern bioenergetics and drug discovery. p-Chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) represents a unique class of cytochrome c reductase (Complex III) inhibitors. Despite lacking the traditional pharmacophore of E-beta-methoxyacrylate (MOA) inhibitors, CPMB-oxime exhibits profound, non-competitive inhibition at the QP (ubiquinol oxidation) center of the cytochrome bc1 complex.
As an Application Scientist, understanding the structural nuances and the thermodynamic binding profile of CPMB-oxime is critical for leveraging it in structural biology and assay development. This guide deconstructs the structural profile of CPMB-oxime, details its mechanistic pathway via the "catalytic switch" model, and provides a self-validating experimental workflow for quantifying its binding affinity.
Structural & Chemical Profile of CPMB-oxime
The unique inhibitory efficacy of CPMB-oxime is driven by its tripartite structural topology, which allows it to mimic the binding thermodynamics of MOA inhibitors despite a divergent chemical scaffold[1]:
-
p-Chlorophenyl Ring : This halogenated aromatic domain provides essential lipophilicity. The chlorine atom enhances membrane permeability and facilitates halogen-bonding interactions within the hydrophobic core of the QP pocket.
-
Methoxybenzyl Moiety : Acting as a steric wedge, this functional group interacts with the aromatic residues lining the cytochrome b active site, restricting the conformational flexibility of the enzyme.
-
Ketoxime Linker (-C=N-OH) : The polar oxime group serves as the critical hydrogen-bond donor/acceptor. It is hypothesized to interact directly with the Rieske iron-sulfur protein or the highly conserved histidine residues of cytochrome b, effectively locking the enzyme in a non-productive state.
Mechanistic Interaction: The QP Center and the "Catalytic Switch"
CPMB-oxime blocks the oxidation of ubihydroquinone ( UQH2 ) in a strictly non-competitive manner[1]. Rather than simply outcompeting the native substrate for the active site, CPMB-oxime binding induces a profound conformational change.
According to the "catalytic switch" model proposed by [1], the QP pocket oscillates between different conformational states during the catalytic cycle. CPMB-oxime binds with a 1:1 stoichiometry to the QP center and locks the "switch" in a specific conformation. This structural lock is physically observable as a red-shift in the visible absorption spectrum of the reduced heme b.
Fig 1. CPMB-oxime mechanism of action at the Q_P center of cytochrome c reductase.
Quantitative Binding Data
To contextualize the potency of CPMB-oxime, the following table summarizes the quantitative parameters of its interaction with mitochondrial cytochrome c reductase, derived from foundational spectroscopic assays[1].
| Parameter | Value | Analytical Method | Mechanistic Significance |
| Target Site | QP center | Competition Assay | Confirms spatial localization within Complex III |
| Inhibition Type | Non-competitive | Kinetic Profiling | Blocks electron transfer without substrate displacement |
| Stoichiometry | 1:1 (Inhibitor:Center) | Spectroscopic Titration | Indicates a single, highly specific binding pocket |
| Apparent Kd | 6.9 ± 0.6 µM | Red-shift Assay | Quantifies moderate-to-high thermodynamic affinity |
| Spectral Effect | Red-shift | UV-Vis Spectroscopy | Direct evidence of heme b microenvironment alteration |
Experimental Workflows & Self-Validating Protocols
To accurately determine the dissociation constant ( Kd ) of CPMB-oxime, we employ a Cytochrome b Red-Shift Assay .
Causality of the Method: Why use a red-shift assay instead of a standard enzymatic turnover assay? Enzymatic assays yield an IC50 , which is highly dependent on enzyme concentration and substrate kinetics. In contrast, the red-shift assay isolates the physical binding event. When CPMB-oxime binds, it alters the dielectric environment around the heme bL porphyrin ring, shifting its absorption maximum to a longer wavelength. Monitoring this shift provides a direct, thermodynamic measurement of binding affinity ( Kd )[1].
Fig 2. Step-by-step workflow for the cytochrome b red-shift assay.
Step-by-Step Protocol: Cytochrome b Red-Shift Assay
-
Enzyme Preparation: Isolate mitochondrial cytochrome c reductase and suspend it in a strictly buffered solution (e.g., 50 mM MOPS, pH 7.2, containing 0.1% dodecyl maltoside to maintain complex solubility).
-
Chemical Reduction: Add a few grains of solid sodium dithionite to the cuvette.
-
Scientific Rationale: The red-shift phenomenon is exclusively observable when the heme iron is in the Fe(II) reduced state. Dithionite ensures complete reduction of cytochrome b.
-
-
Baseline Acquisition: Record the baseline absolute spectrum of the reduced enzyme between 540 nm and 580 nm using a dual-beam UV-Vis spectrophotometer.
-
Inhibitor Titration: Titrate CPMB-oxime into the sample cuvette in small aliquots (yielding final concentrations ranging from 0.5 µM to 20 µM).
-
Difference Spectroscopy: After each addition, record the difference spectrum (Inhibitor-bound minus Baseline). You will observe a peak/trough formation (typically around 566 nm / 560 nm) indicative of the red-shift.
-
Data Analysis: Plot the maximum absorbance difference ( ΔA ) against the concentration of CPMB-oxime. Fit the data to a standard single-site ligand binding equation to extract the apparent Kd (expected ~6.9 µM)[1].
The Self-Validating System (Trustworthiness)
To ensure the integrity of this protocol, the system must self-validate against false positives (e.g., non-specific solvent effects from the oxime carrier).
-
Validation Step: Perform a parallel titration where the enzyme is pre-incubated with a saturating concentration of a known QP site MOA-inhibitor (such as myxothiazol).
-
Logic: Because myxothiazol and CPMB-oxime bind to the same structural pocket, myxothiazol will competitively lock the site. If the subsequent addition of CPMB-oxime fails to induce any further red-shift, the assay self-validates that the CPMB-oxime signal is strictly QP -site specific and not a generalized protein denaturation artifact[1].
References
-
Brandt, U., & von Jagow, G. (1991). Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. FEBS Letters, 287(1-2), 215-218. URL:[Link][1]
Sources
Mechanistic Profiling of 4-Chlorophenylmethoxybenzyl Ketoxime: Inducing Cytochrome b Red-Shift via the Qo Catalytic Switch
Executive Summary
The cytochrome bc1 complex (Complex III) is a critical nexus in the mitochondrial respiratory chain. Understanding its inhibition provides profound insights into cellular bioenergetics and rational drug design. This technical guide explores the mechanistic action of 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) , a highly specific inhibitor of the ubiquinol oxidation (Qo) site. By acting as a structural mimic to classical E-beta-methoxyacrylate (MOA) inhibitors, CPMB-oxime locks the enzyme's "catalytic switch" and induces a measurable bathochromic (red) shift in the cytochrome b absorption spectrum.
The Cytochrome bc1 Complex and the Catalytic Switch
The cytochrome bc1 complex couples the transfer of electrons from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial membrane, driven by the protonmotive Q-cycle 1[1]. This cycle relies on two distinct active sites: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site.
At the Qo site, ubiquinol oxidation requires a bifurcated electron transfer pathway. The first electron is routed to the high-potential Rieske Iron-Sulfur Protein (ISP), while the second electron is forced toward the low-potential heme bL [[2]](2]. To prevent thermodynamic short-circuiting, the enzyme employs a "catalytic switch." This model dictates that the Qo pocket alternates between conformational states controlled by the redox state of the ISP, requiring physical domain movement of the ISP to facilitate bifurcated electron flow 1[1].
Mechanistic Causality of CPMB-oxime Inhibition
Despite lacking the classical acrylate moiety found in naturally occurring inhibitors like myxothiazol, CPMB-oxime functions as a potent, non-competitive inhibitor of the Qo center 3[3].
The Causality of Inhibition: CPMB-oxime binds to the proximal niche of the Qo pocket with a strict 1:1 stoichiometry per monomeric Qp center 3[3]. Rather than simply competing with ubiquinol for binding space, CPMB-oxime sterically locks the catalytic switch. By occupying the proximal niche near heme bL, it restricts the mobility of the ISP extrinsic domain [[2]](2]. This traps the complex in a conformational state that cannot execute the necessary bifurcated electron transfer, thereby halting the Q-cycle.
Electron bifurcation at the Qo site and conformational locking by CPMB-oxime.
The Physics of the Cytochrome b Red-Shift
The defining optical signature of CPMB-oxime binding is the induction of a red-shift in the reduced spectrum of cytochrome b3[3]. As an application scientist, I emphasize that this bathochromic shift is not a mere artifact; it is a direct, quantifiable readout of dielectric and structural perturbations within the heme bL ligand sphere.
When CPMB-oxime intercalates into the hydrophobic Qo pocket, it displaces resident water molecules and alters the local dielectric constant 4[4]. Furthermore, the binding induces subtle geometric constraints on the porphyrin ring of heme bL. This environmental change lowers the energy gap between the ground state (π) and the excited state (π*) of the porphyrin's conjugated electron system. Consequently, the α-absorption band of the fully reduced heme bL shifts from its native maximum to a longer wavelength [[2]](2].
Quantitative Binding Characteristics
The binding profile of CPMB-oxime closely mirrors that of classical MOA inhibitors, providing strong support for the catalytic switch model [[3]](3].
| Parameter | CPMB-oxime | Classical MOA Inhibitor (e.g., Myxothiazol) |
| Target Site | Qo (QP center) | Qo (QP center) |
| Inhibition Mechanism | Non-competitive | Non-competitive |
| Binding Stoichiometry | 1 per Qp center | 1 per Qp center |
| Apparent Kd (Red-Shift) | 6.9 ± 0.6 µM | ~1.0 - 5.0 µM |
| Spectral Effect | Bathochromic (Red) Shift | Bathochromic (Red) Shift |
| ISP Domain Mobility | Conformationally Locked | Conformationally Locked |
Experimental Protocol: Self-Validating Red-Shift Assay
To accurately measure the binding affinity (Kd) of CPMB-oxime, we utilize a difference spectroscopy workflow. Mitochondrial membranes are highly scattering; therefore, absolute absorbance scans are noisy. By recording a baseline of the fully reduced complex and then titrating the inhibitor, the resulting difference spectrum (Reduced+Inhibitor minus Reduced) isolates the specific spectral shift.
Self-Validation Principle: A true red-shift will produce a derivative-like difference spectrum with a distinct peak (the new red-shifted maximum) and a trough (the original unshifted maximum). The presence of a clean isosbestic point (where absorbance does not change) mathematically validates that the total concentration of heme bL remains constant and only its spectral state is altering.
Step-by-Step Methodology
-
Enzyme Preparation: Suspend purified mitochondrial cytochrome bc1 complex (or submitochondrial particles) in a standard assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.05% dodecyl maltoside to maintain solubility).
-
Baseline Reduction: Add a few grains of solid sodium dithionite to the cuvette. Causality: Dithionite is a strong reducing agent that fully reduces both heme bL and heme bH, making their α-absorption bands visible and establishing a uniform ground state.
-
Spectrophotometric Baseline: Place the cuvette in a dual-beam spectrophotometer. Record a baseline absolute spectrum between 550 nm and 570 nm. Zero the instrument to this fully reduced state.
-
Inhibitor Titration: Titrate CPMB-oxime into the cuvette in sequential aliquots (e.g., 1 µM increments up to 20 µM). Wait 1 minute after each addition to allow the binding equilibrium to settle.
-
Difference Spectrum Analysis: After each addition, record the difference spectrum. Plot the peak-to-trough absorbance difference (ΔA) against the concentration of CPMB-oxime. Fit the data to a standard single-site ligand binding equation to derive the apparent Kd (expected ~6.9 µM).
Step-by-step spectrophotometric workflow for the cytochrome b red-shift assay.
Conclusion
4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) is a powerful mechanistic probe for the cytochrome bc1 complex. By inducing a quantifiable red-shift in the cytochrome b spectrum, it provides a self-validating optical readout of Qo site occupancy. Its ability to non-competitively lock the catalytic switch underscores the dynamic, multi-state nature of the Q-cycle, offering a robust template for the rational design of novel agricultural fungicides and therapeutic antimalarials targeting the respiratory chain.
References
-
Brandt U, von Jagow G. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. FEBS Letters. 3
-
Esser L, et al. Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart. PNAS. 2
-
Sarewicz M, Osyczka A. Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes. Chemical Reviews. 1
-
von Jagow G, Link TA. Studies on the effect of stigmatellin derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria. PubMed.4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the effect of stigmatellin derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on 4-Chlorophenylmethoxybenzyl Ketoxime: Mechanisms of Cytochrome c Reductase Inhibition
Executive Summary
In the landscape of mitochondrial bioenergetics and structure-based drug design, targeting the electron transport chain remains a highly effective strategy for developing agricultural fungicides and anti-parasitic agents. A critical node in this pathway is the cytochrome bc1 complex (Complex III). This technical whitepaper explores the foundational studies of 4-chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) , a highly specific inhibitor of cytochrome c reductase. By dissecting its binding kinetics, spectroscopic signatures, and its role in validating the "catalytic switch" model of electron transfer, this guide provides researchers with actionable insights and self-validating experimental workflows for characterizing novel Qo-site inhibitors.
Bioenergetic Context: The Cytochrome bc1 Complex
Ubiquinol-cytochrome c reductase (EC 1.10.2.2) is a multisubunit transmembrane enzyme responsible for catalyzing the oxidation of ubihydroquinone (QH2) and the reduction of cytochrome c, coupling this electron transfer to the electrogenic translocation of protons across the inner mitochondrial membrane 1.
The enzyme operates via the Q-cycle, a mechanism that relies on a bifurcated electron transfer at the Qo (or Qp) active site. When QH2 binds to the Qo site, one electron is transferred to the high-potential Rieske iron-sulfur protein (ISP), while the second electron is routed to the low-potential heme bL of cytochrome b 2. Inhibitors that target this site are invaluable tools for uncoupling this complex bifurcated pathway.
The Chemical and Kinetic Profile of CPMB-Oxime
CPMB-oxime is structurally distinct from classical E-beta-methoxyacrylate (MOA) inhibitors like strobilurins, yet it exhibits remarkably similar binding characteristics. Foundational studies by Brandt and von Jagow demonstrated that CPMB-oxime blocks the oxidation of ubihydroquinone at the Qo center in a strictly non-competitive manner 3.
By binding to the Qo pocket, CPMB-oxime alters the local dielectric environment of the adjacent heme bL. This perturbation is spectroscopically detectable as a bathochromic (red) shift in the alpha-band absorption spectrum of reduced cytochrome b.
Quantitative Binding Data
The table below summarizes the core kinetic and stoichiometric parameters of CPMB-oxime binding:
| Parameter | Value | Analytical Method |
| Target Enzyme | Cytochrome c reductase (Complex III) | Functional Activity Assay |
| Inhibitor | CPMB-oxime | N/A |
| Binding Site | Qo (Qp) center | Competitive Titration |
| Inhibition Type | Non-competitive | Kinetic Profiling |
| Binding Stoichiometry | 1 molecule per Qo center | Spectroscopic Titration |
| Apparent Kd | 6.9 ± 0.6 μM | Red-Shift Assay |
Mechanistic Causality: Validating the "Catalytic Switch"
The non-competitive nature of CPMB-oxime inhibition cannot be explained by simple steric occlusion of the substrate. Instead, its mechanism is rooted in the dynamic structural biology of Complex III.
Brandt and von Jagow proposed the "catalytic switch" model, which posits that the Qo site alternates between different conformational states dictated by the redox state of the ISP 4. For successful bifurcated electron transfer, the extramembrane domain of the ISP must physically move between a "fixed" state (interacting with cytochrome b) and a "loose" state (interacting with cytochrome c1).
CPMB-oxime acts as a molecular wedge. Upon binding to the Qo site, it locks the complex into a specific conformational state (the "b-state"), severely restricting the mobility of the ISP domain. Because the ISP cannot undergo the necessary domain movement, the first electron transfer is blocked, halting the entire Q-cycle 4.
Mechanism of CPMB-oxime inhibition at the Qo site, restricting ISP mobility.
Experimental Methodology: Red-Shift Assay Protocol
To empirically determine the dissociation constant (Kd) of CPMB-oxime, researchers rely on the red-shift assay. This protocol is designed as a self-validating system : the saturation of the spectral shift must mathematically correlate with the stoichiometric occupation of the active sites, ensuring that the observed Kd is free from non-specific binding artifacts.
Causality Behind the Assay Design
-
Why Sodium Dithionite? The hemes must be fully reduced to observe the sharp α-band absorption peak at ~562 nm. Oxidized hemes lack this distinct spectral feature.
-
Why Monitor ΔA (566 nm - 560 nm)? Inhibitor binding alters the dielectric constant around heme bL, shifting its absorption peak from 562 nm to ~565-566 nm. Measuring the difference isolates the specific binding event from background scattering.
Step-by-Step Protocol
-
Enzyme Preparation: Isolate mitochondrial cytochrome c reductase and dilute to a final working concentration of 2.5 μM in a physiological buffer (e.g., 50 mM MOPS, pH 7.2, 100 mM NaCl) supplemented with 0.05% dodecyl maltoside to maintain complex solubility.
-
Reduction & Baseline Validation: Add a few grains of solid sodium dithionite (Na2S2O4) to the sample cuvette. Self-Validation Step: Record a spectrum from 540 nm to 580 nm. A stable, sharp peak at 562 nm confirms complete reduction and active site integrity.
-
Inhibitor Titration: Sequentially add 1 μL aliquots of CPMB-oxime (stock dissolved in ethanol). Critical Constraint: Ensure the total ethanol concentration never exceeds 1% (v/v) to prevent solvent-induced structural artifacts in the lipid-protein interface.
-
Spectral Recording: Allow 2 minutes of equilibration after each addition. Record the new absorption spectrum. You will observe the progressive emergence of a shifted peak at ~565 nm.
-
Data Extraction: Calculate the difference spectra by subtracting the baseline spectrum from each inhibitor-bound spectrum. Extract the maximum absorbance difference ( ΔA ).
-
Kd Determination: Plot ΔA against the total concentration of CPMB-oxime. Fit the resulting curve to a quadratic binding equation (to account for ligand depletion at tight binding ratios) to extract the apparent Kd (expected ~6.9 μM) and confirm the 1:1 binding stoichiometry 3.
Step-by-step workflow for determining CPMB-oxime binding affinity via red-shift assay.
Comparative Analysis: CPMB-Oxime vs. MOA Inhibitors
Despite belonging to a different chemical class (ketoximes vs. methoxyacrylates), CPMB-oxime exhibits an inhibitory profile nearly identical to classic MOA inhibitors. This convergence highlights the strict structural requirements of the Qo pocket.
| Feature | CPMB-Oxime | E-beta-methoxyacrylates (MOA) |
| Chemical Class | Ketoxime | Methoxyacrylate (e.g., Strobilurins) |
| Binding Site | Qo (Qp) center | Qo (Qp) center |
| Inhibition Kinetics | Non-competitive | Non-competitive |
| Stoichiometry | 1 per Qo center | 1 per Qo center |
| Spectroscopic Effect | Red-shift of cytochrome b | Red-shift of cytochrome b |
| Catalytic Switch Role | Locks Qo in "b-state" | Locks Qo in "b-state" |
Conclusion
The characterization of 4-chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) represents a cornerstone in our understanding of mitochondrial electron transport. By acting as a non-competitive inhibitor that induces a measurable red-shift in cytochrome b, CPMB-oxime provided the empirical scaffolding necessary to validate the catalytic switch model of the cytochrome bc1 complex. For modern drug development professionals, the self-validating spectroscopic protocols established during these foundational studies remain the gold standard for screening novel Qo-site inhibitors targeting fungal pathogens or parasitic diseases.
References
- Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime)
- Source: American Chemical Society (ACS)
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Coenzyme Q – cytochrome c reductase Source: Wikipedia URL
Sources
An In-Depth Technical Guide to the Thermodynamics of 4-Chlorophenylmethoxybenzyl Ketoxime Binding to Mitochondrial Enzymes
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the thermodynamic profile of 4-Chlorophenylmethoxybenzyl ketoxime's interaction with mitochondrial enzymes. We will delve into the core principles of binding thermodynamics and provide detailed, field-proven methodologies for characterizing these interactions using state-of-the-art biophysical techniques.
Introduction: The Mitochondrion as a Therapeutic Target
Mitochondria, the powerhouses of the cell, are central to a myriad of physiological processes beyond ATP synthesis, including metabolic regulation, reactive oxygen species (ROS) signaling, and apoptosis.[1] This central role makes them a critical target for a wide array of xenobiotics, from environmental toxins to pharmaceutical agents.[2][3][4] Understanding the molecular interactions between small molecules and mitochondrial protein complexes is therefore paramount in drug discovery and toxicology.
One such small molecule of interest is 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime). Research has shown that this compound inhibits the mitochondrial cytochrome c reductase (also known as the bc1 complex or Complex III), a crucial enzyme in the electron transport chain.[5] Specifically, CPMB-oxime acts as a non-competitive inhibitor at the Qp center of the enzyme, inducing a red-shift in the spectrum of cytochrome b and blocking the oxidation of ubihydroquinone.[5] An early study determined an apparent dissociation constant (Kd) of 6.9 ± 0.6 μM for this interaction using a red-shift assay.[5]
This guide will move beyond initial binding assessments to provide a framework for a complete thermodynamic characterization of the CPMB-oxime-cytochrome c reductase interaction. A thorough understanding of the enthalpic and entropic drivers of this binding event is crucial for rational drug design and for predicting the compound's in vivo effects.[6]
Part 1: The Thermodynamic Signature of Molecular Recognition
The binding of a ligand (L) to a protein (P) to form a complex (PL) is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:
ΔG = ΔH - TΔS
-
Gibbs Free Energy (ΔG): This value determines the spontaneity of the binding event and is directly related to the binding affinity (Ka) or the dissociation constant (Kd) (ΔG = -RTlnKa = RTlnKd). A more negative ΔG indicates a higher affinity.
-
Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions.[7] An exothermic reaction (negative ΔH) is enthalpically favorable.
-
Entropy (ΔS): This term represents the change in the randomness or disorder of the system. It is influenced by changes in conformational freedom of the protein and ligand, as well as the release of ordered solvent molecules (e.g., water) from the binding interface, often referred to as the hydrophobic effect.[7] An increase in entropy (positive ΔS) is entropically favorable.
A complete thermodynamic profile provides a deeper understanding of the forces driving the interaction, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[8]
Part 2: Core Methodologies for Thermodynamic Characterization
To dissect the thermodynamic signature of CPMB-oxime binding to mitochondrial enzymes, we will focus on three powerful, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[6][9]
The core principle of ITC is to measure the heat change upon the stepwise injection of a ligand solution into a sample cell containing the protein solution.[10] This allows for the direct determination of the binding enthalpy (ΔH), the binding affinity (Ka), and the stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and the entropy (ΔS) can be calculated.[6] For a non-competitive inhibitor like CPMB-oxime, ITC can be used to characterize its binding to the enzyme in the absence and presence of the substrate, providing insights into the mechanism of inhibition.[6][11]
-
Sample Preparation (Self-Validating System):
-
Mitochondrial Enzyme Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart) and purify the cytochrome c reductase complex using established methods like blue native polyacrylamide gel electrophoresis (BN-PAGE).[3][12][13] The purity and activity of the enzyme should be rigorously validated.
-
Reconstitution: For ITC, it is crucial to have a soluble and stable protein sample. Reconstitute the purified cytochrome c reductase into lipid nanodiscs or proteoliposomes to mimic its native membrane environment.[14][15][16][17] This step is critical for maintaining the structural integrity and function of the membrane protein.
-
Ligand Preparation: Prepare a stock solution of 4-Chlorophenylmethoxybenzyl ketoxime in a suitable solvent (e.g., DMSO) and then dilute it into the final experimental buffer.
-
Buffer Matching: This is a critical step for high-quality ITC data. The protein and ligand solutions must be in an identical, well-matched buffer to minimize heats of dilution.[18][19] Dialyze both the reconstituted enzyme and the final ligand solution against the same large volume of buffer overnight. The buffer should be degassed before use.[19]
-
-
ITC Experiment:
-
Instrument Setup: Set the desired experimental temperature (e.g., 25°C). The reference cell is typically filled with deionized water or the dialysis buffer.[20]
-
Sample Loading: Carefully load the reconstituted cytochrome c reductase solution into the sample cell, avoiding the introduction of air bubbles.[20] A typical concentration range for the protein in the cell is 5-50 µM.[19]
-
Ligand Loading: Load the CPMB-oxime solution into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration to ensure saturation is reached during the titration.[19]
-
Titration: Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the sample cell.[18] Allow the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integration: The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.[21]
-
Binding Isotherm: Plot the integrated heat per injection against the molar ratio of ligand to protein. This will generate a sigmoidal binding curve.
-
Model Fitting: Fit the binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the instrument's software.[21] This fitting will yield the thermodynamic parameters: ΔH, Ka (and thus Kd), and the stoichiometry (n).
-
Calculation of ΔG and TΔS: Calculate the Gibbs free energy and the entropic contribution using the equations: ΔG = -RTln(Ka) and TΔS = ΔH - ΔG.
-
| Parameter | Value | Units |
| Stoichiometry (n) | 1.05 ± 0.05 | - |
| Association Constant (Ka) | 1.45 x 10⁵ | M⁻¹ |
| Dissociation Constant (Kd) | 6.9 | µM |
| Enthalpy (ΔH) | -8.5 ± 0.3 | kcal/mol |
| Gibbs Free Energy (ΔG) | -7.0 | kcal/mol |
| Entropic Contribution (-TΔS) | 1.5 | kcal/mol |
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a powerful optical technique for studying biomolecular interactions in real-time. It provides kinetic information (association and dissociation rates) in addition to binding affinity.[6][22]
SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[6] This allows for the real-time monitoring of the association and dissociation phases of the interaction, from which the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) can be determined.[23] For studying small molecule inhibitors like CPMB-oxime, SPR can provide valuable insights into the binding kinetics, which can be a key determinant of a drug's efficacy.[24]
-
Sample Preparation and Immobilization (Self-Validating System):
-
Enzyme Preparation: Purify the cytochrome c reductase as described for ITC.
-
Immobilization: Immobilize the purified enzyme onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling or a His-tag capture chip if the protein is tagged).[8][12] The immobilization level should be optimized to avoid mass transport limitations, especially when studying small molecule binding.[20] For membrane proteins, reconstitution into nanodiscs which are then captured on the chip can be an effective strategy.[25]
-
Analyte Preparation: Prepare a series of dilutions of CPMB-oxime in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[7] The running buffer should contain a low percentage of DMSO if the compound is not fully soluble in aqueous buffer, and this DMSO concentration must be kept constant across all samples.[20]
-
-
SPR Experiment:
-
Equilibration: Flow the running buffer over the sensor surface until a stable baseline is achieved.
-
Association: Inject the CPMB-oxime solution at a constant flow rate and monitor the increase in the SPR signal as the compound binds to the immobilized enzyme.
-
Dissociation: After the association phase, switch back to flowing only the running buffer and monitor the decrease in the SPR signal as the compound dissociates from the enzyme.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt) to remove any remaining bound analyte and prepare the surface for the next injection cycle.[22]
-
-
Data Analysis:
-
Sensorgram Processing: The raw data, a plot of response units (RU) versus time, is called a sensorgram. The sensorgrams are corrected for any non-specific binding by subtracting the signal from a reference channel.
-
Kinetic Fitting: The association and dissociation phases of the sensorgrams are globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.[24]
-
Parameter Determination: The fitting process yields the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon.
-
| Parameter | Value | Units |
| Association Rate (kon) | 2.1 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 1.45 x 10⁻¹ | s⁻¹ |
| Dissociation Constant (Kd) | 6.9 | µM |
Differential Scanning Fluorimetry (DSF): High-Throughput Stability Screening
DSF, also known as a thermal shift assay, is a rapid and high-throughput method to assess protein stability and can be used to screen for ligand binding.[26][27]
DSF measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that preferentially binds to the hydrophobic regions of the unfolded protein.[27][28] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).[29] The binding of a ligand that stabilizes the protein will result in an increase in the Tm (a positive thermal shift, ΔTm).[23] This provides a qualitative and sometimes semi-quantitative measure of binding and is particularly useful for initial screening of compound libraries.[2][30]
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- 5. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
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- 15. Reconstitution of mitochondrial ATP synthase into lipid bilayers for structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
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Application Note: Protocol for Using 4-Chlorophenylmethoxybenzyl Ketoxime (CPMB-oxime) in Ubihydroquinone Oxidation Assays
Introduction & Mechanistic Grounding
4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) is a highly specific, non-competitive inhibitor of the mitochondrial and bacterial cytochrome bc1 complex (Complex III)[1]. It specifically targets the ubihydroquinone oxidation pocket (Qo center), effectively blocking the bifurcated electron transfer that is essential for the protonmotive Q-cycle[1][2].
Unlike classic E-beta-methoxyacrylate (MOA) inhibitors (e.g., myxothiazol, strobilurins) which share a distinct toxophore, CPMB-oxime achieves a similar inhibitory profile despite its divergent chemical structure[1]. It binds with a strict stoichiometry of one inhibitor molecule per Qo center, inducing a characteristic red-shift in the reduced spectrum of cytochrome b[1]. Because it mimics the binding characteristics of MOA inhibitors, CPMB-oxime is an invaluable pharmacological tool for researchers investigating the "catalytic switch" model of the Qo site and the structural dynamics of the Rieske iron-sulfur protein (ISP) during electron bifurcation[1][3].
Mechanistic Pathway
The following diagram illustrates the bifurcated electron flow at the Qo site and the specific intervention point of CPMB-oxime.
Electron bifurcation at the Qo site of Complex III and the inhibitory action of CPMB-oxime.
Quantitative Data Summary: Inhibitor Profiling
To contextualize CPMB-oxime within the landscape of Complex III inhibitors, the table below summarizes its binding parameters compared to established Qo and Qi site antagonists.
| Inhibitor | Target Site | Binding Stoichiometry | Apparent Kd / IC50 | Mechanism of Action |
| CPMB-oxime | Qo (Proximal domain) | 1 per Qo center | ~6.9 µM (Kd) | Non-competitive inhibition; induces cyt b red-shift[1] |
| Myxothiazol | Qo (Proximal domain) | 1 per Qo center | < 1 µM | Blocks electron transfer to Rieske ISP[3] |
| Stigmatellin | Qo (Distal domain) | 1 per Qo center | < 1 µM | Fixes Rieske ISP; blocks e- transfer to ISP[3] |
| Antimycin A | Qi (Reduction site) | 1 per Qi center | < 0.1 µM | Blocks electron transfer from cyt bH to ubiquinone[4] |
Experimental Design & Causality
A robust ubihydroquinone oxidation assay requires precise control over substrates and electron acceptors to isolate the specific activity of the bc1 complex.
-
Substrate Selection (Causality): Native ubiquinol (CoQ10) is highly lipophilic and aggregates in aqueous buffers, leading to erratic kinetic readouts. We utilize decylubiquinol (DBH2) or ubiquinol-2 because their shorter isoprenoid tails ensure solubility and rapid equilibration in the assay buffer while maintaining high affinity for the Qo site[5].
-
Electron Acceptor (Causality): Oxidized horse heart cytochrome c is used as the terminal electron acceptor. Its reduction yields a sharp, quantifiable increase in absorbance at the alpha-band (550 nm), providing a direct, real-time readout of electron flux through the high-potential chain of the bc1 complex[4][5].
-
Self-Validating System (Trustworthiness): To ensure the measured absorbance strictly reflects bc1 complex activity, the protocol incorporates a validation step using Antimycin A. Because Antimycin A blocks the Qi site, it halts the entire Q-cycle. If the addition of Antimycin A completely abolishes the DBH2-dependent reduction of cytochrome c, the assay system is validated as fully coupled and specific[4].
Detailed Step-by-Step Methodologies
Protocol A: Steady-State Ubihydroquinone:Cytochrome c Reductase Activity Assay
Purpose: To determine the IC50 of CPMB-oxime by measuring the steady-state rate of cytochrome c reduction.
Reagents & Buffers:
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 2 mM Sodium Azide (to inhibit cytochrome c oxidase, Complex IV), and 0.05% Tween-20 (to maintain complex solubility)[6].
-
Cytochrome c (Horse Heart): 50 µM final concentration (oxidized).
-
Decylubiquinol (DBH2): 40 µM final concentration.
-
CPMB-oxime: Stock solutions in DMSO (0.1 mM to 10 mM).
-
Enzyme: Purified bc1 complex at 1–5 nM final concentration.
Step-by-Step Procedure:
-
Preparation: Add 950 µL of Assay Buffer to a 1 mL quartz cuvette. Maintain the temperature at 25°C.
-
Component Addition: Add 50 µM oxidized cytochrome c and the purified bc1 complex (1–5 nM). Mix gently by inversion.
-
Inhibitor Incubation: Add the desired concentration of CPMB-oxime (e.g., 0.5 µM to 50 µM). Include a vehicle control (DMSO only). Incubate for 3 minutes to allow the inhibitor to equilibrate within the Qo pocket.
-
Baseline Measurement: Place the cuvette in a dual-beam spectrophotometer. Blank the instrument at 550 nm.
-
Reaction Initiation: Add 40 µM DBH2 to initiate the reaction[6].
-
Data Acquisition: Record the absorbance at 550 nm continuously for 60–120 seconds. The initial linear slope (ΔA550/min) represents the steady-state velocity[4].
-
System Validation: In a parallel run, add 2 µM Antimycin A before DBH2. The rate should drop to near zero, validating that the electron flow is exclusively bc1-dependent[4].
🔬 Senior Scientist's Note: DBH2 is highly prone to auto-oxidation in aqueous solutions. Always prepare DBH2 in slightly acidified ethanol or DMSO, keep it on ice in the dark, and add it exclusively at the moment of reaction initiation to prevent high background rates.
Protocol B: Cytochrome b Red-Shift Assay
Purpose: To determine the apparent Kd and binding stoichiometry of CPMB-oxime independent of enzymatic turnover[1].
Step-by-Step Procedure:
-
Enzyme Reduction: Dilute purified bc1 complex to 2–5 µM (cytochrome b concentration) in 50 mM Potassium Phosphate buffer (pH 7.0). Fully reduce the complex by adding a few grains of solid sodium dithionite[5].
-
Baseline Spectrum: Record the baseline absorption spectrum from 540 nm to 580 nm. The reduced cytochrome b alpha-band will peak around 560–562 nm[5].
-
Inhibitor Titration: Sequentially add 1 µM aliquots of CPMB-oxime.
-
Spectral Shift Measurement: After each addition, record the spectrum. CPMB-oxime binding will induce a characteristic red-shift (movement of the peak towards longer wavelengths, e.g., 564 nm)[1].
-
Analysis: Plot the magnitude of the spectral shift (ΔA at the new peak minus baseline) against the CPMB-oxime concentration. The saturation point indicates the binding stoichiometry (1:1 per Qo center), and the curve fit yields the apparent Kd (~6.9 µM)[1].
Assay Workflow Diagram
Step-by-step logical workflow for the steady-state ubihydroquinone oxidation assay.
Data Interpretation & Troubleshooting
-
Calculating Specific Activity: Use the Beer-Lambert law. The extinction coefficient for reduced minus oxidized cytochrome c at 550 nm is 21.1 mM⁻¹ cm⁻¹. Specific Activity (µmol/min/mg) = (ΔA550/min) / (21.1 ×[Protein in mg/mL])
-
Incomplete Inhibition: If CPMB-oxime does not fully inhibit the reaction at high concentrations (>50 µM), check the lipid content of the assay. Excess phospholipids or detergent micelles (e.g., n-Dodecyl-β-D-maltoside) can sequester lipophilic inhibitors, artificially inflating the apparent IC50. Ensure detergent concentrations are kept strictly at or slightly above their Critical Micelle Concentration (CMC).
References
-
Brandt U, von Jagow G. "Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase." FEBS Letters. 1991. URL:[Link]
-
Esser L, et al. "Mechanism of ubiquinol oxidation by the bc(1) complex: different domains of the quinol binding pocket and their role in the mechanism and binding of inhibitors." Biochemistry. 1999. URL:[Link]
-
Crofts AR. "Proton-coupled electron transfer at the Qo-site of the bc1 complex controls the rate of ubihydroquinone oxidation." Biochimica et Biophysica Acta. 2004. URL:[Link]
-
Daldal F, et al. "Isolation and Characterization of a Two-Subunit Cytochrome b−c1 Subcomplex from Rhodobacter capsulatus and Reconstitution of Its Ubihydroquinone Oxidation (Qo) Site with Purified Fe-S Protein Subunit." Biochemistry. 2001. URL:[Link]
-
Khalfaoui-Hassani B, et al. "The Cytochrome b Zn binding Amino Acid Residue Histidine 291 is Essential for Ubihydroquinone Oxidation at the Qo Site of Bacterial Cytochrome bc1." Biochimica et Biophysica Acta. 2014. URL:[Link]
Sources
- 1. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry and mechanics of ubihydroquinone oxidation at center P (Qo) of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of ubiquinol oxidation by the bc(1) complex: different domains of the quinol binding pocket and their role in the mechanism and binding of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytochrome b Zn binding Amino Acid Residue Histidine 291 is Essential for Ubihydroquinone Oxidation at the Qo Site of Bacterial Cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. columbia.edu [columbia.edu]
Measuring the Apparent Dissociation Constant (Kd) of 4-Chlorophenylmethoxybenzyl Ketoxime Using UV-Vis Red-Shift Assays
Introduction: The Power of Spectral Shifts in Characterizing Molecular Interactions
In the landscape of drug discovery and molecular pharmacology, the precise characterization of binding affinity between a small molecule and its protein target is a cornerstone of lead optimization. The dissociation constant (Kd) is a critical parameter that quantifies this interaction, with a lower Kd value indicating a higher binding affinity. Among the diverse biophysical techniques available, UV-Visible (UV-Vis) absorption spectroscopy offers a robust, label-free method for determining binding equilibria.[1] This application note provides a detailed protocol and theoretical background for measuring the apparent Kd of 4-Chlorophenylmethoxybenzyl ketoxime by leveraging the phenomenon of a spectral red-shift upon its binding to a target protein.
This method is particularly powerful when the binding event alters the electronic environment of a chromophore within either the ligand or the protein, leading to a shift in the maximum absorbance wavelength (λmax).[2] Such a spectral shift provides a direct, measurable signal that is proportional to the concentration of the protein-ligand complex, enabling the determination of binding affinity through systematic titration experiments.[1]
A notable example, which will serve as the model for this guide, is the interaction of 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) with mitochondrial cytochrome c reductase. It has been demonstrated that CPMB-oxime binding induces a distinct red-shift in the absorption spectrum of the reduced cytochrome b component of this enzyme complex.[3] This provides an excellent system to illustrate the principles and execution of a red-shift binding assay.
Part 1: Theoretical Foundation
The Red-Shift Phenomenon
A "red-shift," or bathochromic shift, is an observed change in the spectral position of an absorbance band to a longer wavelength (lower energy).[4] In the context of a protein-ligand interaction, this shift occurs because the binding event alters the polarity of the microenvironment around a chromophore.[2] For instance, the transfer of a chromophore from an aqueous solvent environment to a more hydrophobic binding pocket on a protein can stabilize the excited state of the chromophore, thus lowering the energy required for electronic transition and shifting the λmax to a longer wavelength. This change in absorbance is the fundamental signal for this assay.
Determining Kd from Spectroscopic Titration
The apparent Kd is determined by titrating a fixed concentration of the target protein with increasing concentrations of the ligand (in this case, 4-Chlorophenylmethoxybenzyl ketoxime). At each titration point, the UV-Vis spectrum is recorded. The change in absorbance at a specific wavelength (typically the λmax of the bound complex) is then plotted against the ligand concentration.
This binding event can be described by the law of mass action for a one-to-one binding equilibrium:
P + L ⇌ PL
Where:
-
P is the protein
-
L is the ligand
-
PL is the protein-ligand complex
The dissociation constant (Kd) is defined as:
Kd = ([P][L]) / [PL]
The resulting data from the titration experiment will produce a saturation binding curve. This curve can be fitted to a nonlinear regression model, such as the one-site specific binding equation, to derive the Kd value.[5][6]
The Significance of Isosbestic Points
During a titration experiment, the observation of one or more isosbestic points—wavelengths at which the molar absorptivity of two or more species are equal—is a strong indicator of a simple two-state equilibrium (e.g., free protein and bound protein).[7][8] The absorbance at an isosbestic point remains constant while the concentrations of the interacting species change. The presence of clear isosbestic points lends confidence that the observed spectral changes are due to the binding event without the complication of intermediate species.[7][9]
Part 2: Experimental Workflow and Protocol
This section outlines the workflow for preparing the necessary reagents and performing the UV-Vis titration experiment.
Figure 1: High-level experimental workflow for Kd determination.
Materials and Reagents
-
Target Protein: Purified mitochondrial cytochrome c reductase or other target protein of interest.
-
Ligand: 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime).
-
Assay Buffer: A buffer system appropriate for maintaining the stability and activity of the target protein (e.g., 50 mM potassium phosphate, 0.1 mM EDTA, pH 7.2). It is crucial that the buffer components do not have significant absorbance in the wavelength range of interest.
-
Reducing Agent (if required): For cytochrome c reductase, a reducing agent like sodium dithionite or ascorbate/TMPD may be needed to maintain the reduced state of cytochrome b.[3][4]
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning across the UV-Vis range (e.g., 250-700 nm) is recommended.[10][11]
-
Quartz Cuvettes: Matched pairs of 1 cm pathlength quartz cuvettes are essential for accurate measurements, especially in the UV range.[12]
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer and filter it through a 0.22 µm filter to remove any particulate matter that could cause light scattering.[13] Degas the buffer if the protein is sensitive to oxidation.
-
Protein Stock Solution: Prepare a concentrated stock solution of the target protein in the assay buffer. Determine the precise concentration using a standard protein quantification method (e.g., Bradford assay or by measuring absorbance at 280 nm if the extinction coefficient is known).[14]
-
Ligand Stock Solution: Prepare a high-concentration stock solution of 4-Chlorophenylmethoxybenzyl ketoxime in a suitable solvent (e.g., DMSO or ethanol), and then dilute it into the assay buffer. Note the final solvent concentration, as high concentrations can affect protein stability. Ensure the final solvent concentration is kept constant across all samples.
Step 2: Preliminary Spectral Scans
-
Blank the Spectrophotometer: Use the assay buffer (including the same final concentration of any solvent used for the ligand) to zero the spectrophotometer across the desired wavelength range.[15]
-
Spectrum of Free Protein: Record the absorbance spectrum of the protein at the working concentration to be used in the titration.
-
Spectrum of Saturated Complex: Prepare a sample with the same protein concentration but with a high, saturating concentration of the ligand (e.g., 20-50 times the expected Kd). Record the absorbance spectrum.
-
Identify λmax and Red-Shift: Compare the two spectra. Identify the λmax for the free protein and the protein-ligand complex. The difference between these will confirm the red-shift and determine the optimal wavelength at which to monitor the absorbance change during the titration.
Step 3: Titration Experiment
-
Prepare a Series of Ligand Dilutions: Prepare a serial dilution of the 4-Chlorophenylmethoxybenzyl ketoxime in the assay buffer. The concentration range should typically span from 0.1x to at least 10x the expected Kd.
-
Set up Titration Samples: In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of the protein stock solution. Then, add an equal volume of each ligand dilution to the respective tubes. Include a "protein only" control.
-
Equilibration: Incubate the samples for a sufficient time to allow the binding reaction to reach equilibrium. The required time depends on the association and dissociation rate constants and should be determined empirically if unknown.[16]
-
Measure Absorbance: For each sample, transfer the solution to a quartz cuvette and record the full UV-Vis spectrum. Ensure the cuvette is clean and correctly placed in the spectrophotometer for each reading.[12][17]
Part 3: Data Analysis and Interpretation
The goal of the data analysis is to convert the raw spectral data into a binding curve from which the apparent Kd can be derived.
Figure 2: Data analysis workflow from raw spectra to Kd.
Step-by-Step Data Analysis
-
Data Extraction: From the collected spectra, extract the absorbance value at the pre-determined λmax of the bound complex for each ligand concentration.
-
Calculate Change in Absorbance (ΔA): Subtract the absorbance of the "protein only" sample from the absorbance of each ligand-containing sample. This ΔA value is directly proportional to the concentration of the protein-ligand complex.
-
Plot the Data: Create a scatter plot of ΔA (Y-axis) versus the total concentration of 4-Chlorophenylmethoxybenzyl ketoxime (X-axis).
-
Nonlinear Regression: Fit the plotted data to a one-site specific binding (hyperbolic) equation using a suitable software package (e.g., GraphPad Prism, Origin).[5] The equation is:
Y = (Bmax * X) / (Kd + X)
Where:
-
Y is the change in absorbance (ΔA)
-
X is the ligand concentration
-
Bmax is the maximum change in absorbance at saturation (ΔA_max)
-
Kd is the apparent dissociation constant
-
-
Interpret the Results: The fitting algorithm will provide the best-fit values for the apparent Kd and Bmax, along with their standard errors. The Kd will be in the same units as the ligand concentration. For the binding of CPMB-oxime to cytochrome c reductase, the reported apparent Kd was 6.9 ± 0.6 µM.[3]
Example Data Presentation
| [CPMB-oxime] (µM) | Absorbance at λmax_bound | ΔAbsorbance (ΔA) |
| 0 | 0.500 | 0.000 |
| 0.5 | 0.525 | 0.025 |
| 1 | 0.548 | 0.048 |
| 2.5 | 0.585 | 0.085 |
| 5 | 0.625 | 0.125 |
| 10 | 0.667 | 0.167 |
| 20 | 0.700 | 0.200 |
| 40 | 0.720 | 0.220 |
| 80 | 0.728 | 0.228 |
Table 1: Hypothetical titration data for the binding of 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) to its target protein. Fitting this data would yield the apparent Kd.
Part 4: Causality, Validation, and Troubleshooting
A robust assay is a self-validating one. The choices made during experimental design are critical for ensuring the scientific integrity of the results.
Experimental Design Considerations
-
Protein Concentration: The concentration of the protein should ideally be kept well below the expected Kd. However, for UV-Vis absorbance assays, a sufficient concentration is needed to obtain a measurable signal. If the protein concentration is close to or above the Kd, you enter a "titration regime" where the calculated Kd may not be accurate.[18] In such cases, a quadratic binding equation may be necessary for accurate fitting.[19]
-
Buffer and pH: The choice of buffer and pH is critical for protein stability and can influence binding affinity. Use a buffer system that maintains the native conformation of the protein and is non-reactive with the ligand.
-
Ligand Solubility: Ensure that 4-Chlorophenylmethoxybenzyl ketoxime is fully soluble in the assay buffer at all concentrations tested. Precipitation of the ligand will lead to erroneous results due to light scattering.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Drifting Baseline | Spectrophotometer lamp instability; temperature fluctuations; dirty or mismatched cuvettes. | Allow the instrument to warm up completely. Ensure cuvettes are clean and handled carefully. Use a matched pair of cuvettes for blank and sample.[13][17] |
| No Observable Spectral Shift | The binding event does not significantly alter the chromophore's environment; incorrect protein or ligand concentration. | Confirm the integrity and activity of the protein. Try a different spectroscopic method (e.g., fluorescence). Verify the concentration of both protein and ligand. |
| Data Does Not Fit a Hyperbolic Curve | Complex binding mechanism (e.g., cooperativity, multiple binding sites); ligand or protein aggregation; experimental error. | Visually inspect the data for outliers. Consider alternative binding models. Check for protein/ligand stability over the course of the experiment. |
| Rising Baseline with Increasing Ligand | Ligand precipitation at higher concentrations causing light scattering. | Check the solubility limit of the ligand in the assay buffer. Filter samples before measurement if necessary.[13] |
Conclusion
The UV-Vis red-shift assay is a powerful and accessible method for determining the apparent binding affinity of small molecules like 4-Chlorophenylmethoxybenzyl ketoxime. By carefully controlling experimental conditions and applying appropriate data analysis models, researchers can obtain reliable Kd values that are essential for understanding structure-activity relationships and advancing drug development projects. The principles and protocols outlined in this application note provide a comprehensive framework for the successful implementation of this valuable biophysical technique.
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Unknown. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved from [Link]
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Biocompare. (2013, February 18). Troubleshooting in UV/Vis Spectrophotometry. Retrieved from [Link]
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Lab Guy. (2024, February 5). 15 Real Problems in UV–Vis Spectroscopy (Explained). YouTube. Retrieved from [Link]
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Scribd. (n.d.). UV/Vis Absorbance Troubleshooting Guide. Retrieved from [Link]
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Journal of Chemical Education. (2008, December 1). Troubleshooting 101: An Instrumental Analysis Experiment. Retrieved from [Link]
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Wikipedia. (n.d.). Isosbestic point. Retrieved from [Link]
- Wilson, M. T., et al. (1975). Binding of ligands and spectral shifts in cytochrome c oxidase. Biochemical Journal, 145(3), 405-414.
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Harvey Motulsky. (n.d.). Fitting Models to Biological Data using Linear and Nonlinear Regression. Cellular and Molecular Pharmacology - LDRI / UCL. Retrieved from [Link]
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ResearchGate. (2015, September 22). How can we calculate dissociation constant (Kd) from spectroscopic data?. Retrieved from [Link]
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GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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GraphPad. (n.d.). Equation: One site -- Fit total and nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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eLife. (2020, August 6). How to measure and evaluate binding affinities. Retrieved from [Link]
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Quora. (2017, May 10). How to establish the Beer-Lambert law when an interaction is observed between molecules. Retrieved from [Link]
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Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]
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ResearchGate. (2021, January 11). Importance of isosbestic point in spectroscopy: review. Retrieved from [Link]
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Unknown. (2023, January 24). Lecture 5 More on UV-visible Spectrophotometry: The Beer-Lambert Law and Mixtures. Retrieved from [Link]
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ResearchGate. (2023, July 20). Can anyone refer me to a simple protocol for Competitive Binding Assay using UV-Vis Absorbance method?. Retrieved from [Link]
- Brandt, U., & von Jagow, G. (1991). Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. FEBS letters, 287(1-2), 215-218.
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Institute for In Vitro Sciences, Inc. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]
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Application Note & Protocols: Spectrophotometric Analysis of 4-Chlorophenylmethoxybenzyl Ketoxime Binding
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the theory and practice of characterizing the binding interactions of a novel compound, 4-Chlorophenylmethoxybenzyl ketoxime, using a suite of spectrophotometric techniques. Recognizing that this specific molecule may have limited pre-existing data, this guide is structured as a foundational framework for method development and validation. It emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for UV-Visible (UV-Vis) absorption spectroscopy, intrinsic tryptophan fluorescence quenching, and Circular Dichroism (CD) spectroscopy. The objective is to empower researchers to determine critical binding parameters such as binding affinity (Kd), stoichiometry, and ligand-induced conformational changes in a target receptor, typically a protein.
Introduction and Foundational Principles
4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) is an oxime-containing compound with potential pharmacological activity. A 1991 study identified it as an inhibitor of mitochondrial cytochrome c reductase, where it was shown to induce a red-shift in the spectrum of cytochrome b and block ubihydroquinone oxidation[1]. Understanding the interaction of such small molecules with their biological targets is a cornerstone of drug discovery and development. Spectrophotometric methods offer a powerful, non-destructive, and often label-free approach to quantify these binding events.[2][3]
The core principle of these assays is that the binding of a ligand (CPMB-oxime) to a receptor (e.g., a protein) perturbs the system in a measurable way. This can manifest as:
-
A change in the electronic environment of the ligand or receptor's chromophores, leading to a change in UV-Vis absorbance.[4]
-
Quenching of the intrinsic fluorescence of aromatic amino acids (like tryptophan) within the protein upon ligand binding.[3][5][6]
-
Alterations in the protein's secondary structure, which can be detected by Circular Dichroism.[7][8]
By systematically titrating one component against another and monitoring these spectral changes, one can derive equilibrium constants and gain insight into the binding mechanism.[2]
Prerequisite: Physicochemical Characterization of CPMB-oxime
Before any binding studies, the fundamental spectral properties of the ligand itself must be established. This protocol outlines the determination of its wavelength of maximum absorbance (λmax) and its molar absorptivity coefficient (ε), a unique physical constant for the compound under specific conditions (solvent, pH, temperature).
Protocol 2.1: Determination of Molar Absorptivity Coefficient (ε)
Objective: To calculate the molar absorptivity of CPMB-oxime, which is essential for preparing solutions of known concentration and for certain binding analyses.
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of CPMB-oxime and dissolve it in a suitable solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 10 mM). The solvent must be transparent in the anticipated UV-Vis range.
-
Serial Dilutions: Prepare a series of 5-7 dilutions from the stock solution in the primary assay buffer (e.g., PBS, Tris-HCl). The concentration range should be chosen to yield absorbance values between 0.1 and 1.5, where the Beer-Lambert law is most accurate.[9]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[10]
-
Blanking: Record a baseline spectrum using the assay buffer in the same type of cuvette that will be used for the samples.[9][10]
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each dilution to identify the λmax.
-
Absorbance Measurement: Record the absorbance of each standard solution at the determined λmax.[9]
-
Data Analysis:
-
Plot Absorbance (A) on the y-axis versus Concentration (c) on the x-axis.
-
Perform a linear regression on the data. The plot should be a straight line passing through the origin.[9][11]
-
According to the Beer-Lambert law, A = εbc, where 'b' is the path length of the cuvette (typically 1 cm). The slope of the line is equal to ε × b.[12]
-
Calculate ε from the slope. The units will be M-1cm-1.
-
Application: Binding Analysis Techniques
This section details three distinct protocols for analyzing the binding of CPMB-oxime to a target protein. The choice of method depends on the properties of the protein and the nature of the interaction.
Workflow for Binding Analysis
Caption: General workflow for spectrophotometric binding analysis.
Protocol 3.1: UV-Vis Difference Spectroscopy for Direct Binding
Rationale: This method is applicable if the binding of CPMB-oxime to the receptor causes a change in its UV-Vis spectrum. This can be a shift in λmax or a change in molar absorptivity (hyper- or hypochromic shift), indicating that the electronic environment of the chromophore has been altered upon binding.[4][13]
Methodology:
-
Preparation: Prepare two identical cuvettes. In the sample cuvette, place a solution of CPMB-oxime at a fixed concentration (e.g., 20-50 µM). In the reference cuvette, place an equal volume of assay buffer.
-
Baseline: Place the cuvettes in a dual-beam spectrophotometer and record the baseline (difference spectrum) to zero the instrument.
-
Titration: Add small, precise aliquots of a concentrated receptor stock solution to both the sample and reference cuvettes. Adding receptor to the reference cuvette cancels out its intrinsic absorbance, isolating the change caused by binding. Mix gently after each addition.
-
Equilibration & Measurement: Allow the system to equilibrate (e.g., 2-5 minutes) and then record the difference spectrum after each addition.
-
Data Collection: Continue the titration until the spectral changes begin to plateau, indicating saturation of the binding sites.
-
Data Analysis (Calculating Kd):
-
Identify a wavelength with the maximum absorbance change (ΔA).
-
Plot ΔA as a function of the total receptor concentration [Rtotal].
-
Fit the resulting saturation curve to a one-site binding model using non-linear regression software (e.g., GraphPad Prism).[14] The equation is: ΔA = (ΔA_max * [R_total]) / (K_d + [R_total])
-
The fit will yield the dissociation constant (Kd) and the maximum absorbance change (ΔAmax). A lower Kd value signifies a higher binding affinity.[15]
-
Stoichiometry Determination (Job's Plot): To determine the binding ratio (e.g., 1:1, 1:2), a Job's plot, or method of continuous variation, can be employed.[16][17]
-
Prepare a series of solutions where the total molar concentration ([CPMB-oxime] + [Receptor]) is constant, but the mole fraction of each component varies from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum change.
-
Plot the change in absorbance against the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.[16][18] For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex.[19]
Protocol 3.2: Intrinsic Tryptophan Fluorescence Quenching
Rationale: Many proteins contain tryptophan residues, which are intrinsically fluorescent. If CPMB-oxime binds near one of these residues, it can "quench" (decrease) the fluorescence intensity.[5][6] This phenomenon is a highly sensitive indicator of binding.[3]
Methodology:
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to ~295 nm to selectively excite tryptophan residues. Record the emission spectrum from ~310 nm to 400 nm.
-
Sample Preparation: Place a solution of the target protein (at a concentration that gives a robust signal, e.g., 2-5 µM) in a fluorescence cuvette.
-
Initial Spectrum: Record the fluorescence emission spectrum of the protein alone. The peak emission wavelength (λem) provides information about the tryptophan's environment.
-
Titration: Add small aliquots of a concentrated CPMB-oxime stock solution to the protein solution. Mix gently and allow to equilibrate.
-
Measurement: Record the fluorescence emission spectrum after each addition.
-
Inner Filter Effect Correction: CPMB-oxime might absorb light at the excitation or emission wavelengths, causing an artificial decrease in fluorescence known as the inner filter effect.[20] This must be corrected for. The corrected fluorescence (Fcorr) is calculated as: F_corr = F_obs * 10^((A_ex + A_em) / 2) Where Fobs is the observed fluorescence, and Aex and Aem are the absorbances of the CPMB-oxime at the excitation and emission wavelengths, respectively.
-
Data Analysis (Stern-Volmer Analysis):
-
The quenching data can be analyzed using the Stern-Volmer equation[21][22]: F_0 / F = 1 + K_sv * [Q] = 1 + k_q * τ_0 * [Q]
-
Where F0 and F are the corrected fluorescence intensities in the absence and presence of the quencher (CPMB-oxime, [Q]), respectively.
-
Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average fluorescence lifetime of the fluorophore in the absence of the quencher (typically ~10-8 s for proteins).
-
A plot of F0/F versus [Q] should be linear. The slope of this plot gives Ksv.[22]
-
For static quenching, which often dominates in ligand binding, the binding or association constant (Ka) can be related to Ksv. For high affinity binding, the Ka can be calculated from a plot of 1/(F0-F) vs 1/[Q].
-
Caption: Workflow for a fluorescence quenching experiment.
Protocol 3.3: Circular Dichroism (CD) Spectroscopy for Conformational Changes
Rationale: CD spectroscopy is highly sensitive to the secondary structure (α-helix, β-sheet, random coil) of proteins.[7][8] If the binding of CPMB-oxime induces a conformational change in the target protein, this will be reflected as a change in the CD spectrum.[23][24] This provides qualitative and quantitative information about the structural impact of binding.
Methodology:
-
Instrument Setup: Use a CD spectropolarimeter. The instrument must be purged with nitrogen gas.
-
Sample Preparation: Prepare solutions of the protein and the protein-ligand complex in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer). Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Spectral Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein alone in the far-UV region (e.g., 190-260 nm).
-
Record the CD spectrum of the protein in the presence of a saturating concentration of CPMB-oxime.
-
-
Data Processing:
-
Subtract the buffer baseline from both the protein and protein-ligand spectra.
-
Convert the raw data (ellipticity) to Molar Residue Ellipticity [θ] using the protein concentration, number of amino acid residues, and path length.
-
-
Data Analysis:
-
Visually compare the spectra of the free protein and the complex. Significant differences indicate a binding-induced conformational change.
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content from the spectra.[8] Compare these values before and after ligand binding.
-
| Structural Element | Characteristic CD Signal (nm) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| Random Coil | Strong negative band near ~200 nm |
Table 1: Characteristic Far-UV CD Signals for Protein Secondary Structures.
Method Validation and Trustworthiness
For any analytical method, especially in a drug development context, validation is critical to ensure the results are reliable and reproducible.[25]
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to a true or accepted value. Can be assessed using reference standards.[25]
-
Precision (Repeatability): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.[25][26]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[25][26]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[25][27]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature).[25]
| Parameter | Assessment Method | Acceptance Criteria (Example) |
| Precision | Measure ≥6 replicates of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Linearity | Analyze 5-7 concentrations across the desired range. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Spike a blank sample with a known amount of analyte (recovery study). | Recovery between 98-102% |
| Robustness | Vary parameters like pH (±0.2) and temperature (±2°C) and observe impact on results. | Results should remain within precision limits. |
Table 2: Summary of Key Method Validation Parameters and Example Criteria. [25][26]
Conclusion
The spectrophotometric techniques detailed in this application note provide a robust and accessible toolkit for characterizing the binding of 4-Chlorophenylmethoxybenzyl ketoxime to its biological targets. By starting with fundamental characterization and progressing through direct binding, fluorescence quenching, and conformational analysis, researchers can build a comprehensive profile of the molecule's interaction. Adherence to rigorous, step-by-step protocols and a commitment to method validation will ensure the generation of high-quality, trustworthy data essential for advancing drug discovery and scientific understanding.
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Job plot - Wikipedia. en.wikipedia.org. [Link]
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Determination of binding stoichiometry by the continuous variation method: the Job plot. . [Link]
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What Are the Applications of Circular Dichroism in Protein Structure? - Patsnap Synapse. synapse.patsnap.com. [Link]
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Job plot - Grokipedia. grokipedia.com. [Link]
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How Does Circular Dichroism Reveal Protein Conformational Diversity | MtoZ Biolabs. . [Link]
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Using circular dichroism spectra to estimate protein secondary structure - PMC - NIH. . [Link]
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Circular Dichroism (CD) Analyses of Protein-Protein Interactions. onlinelibrary.wiley.com. [Link]
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Circular dichroism analysis for protein-protein interactions - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
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Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
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Stern–Volmer relationship - Wikipedia. en.wikipedia.org. [Link]
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4-chlorophenylmethoxybenzyl ketoxime — Chemical Substance Information - NextSDS. . [Link]
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Fluorescence Quenching & the Stern-Volmer Plot - Edinburgh Instruments. . [Link]
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Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad. . [Link]
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Scatchard equation - Wikipedia. en.wikipedia.org. [Link]
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Molar Absorptivity Calculator | Calculate ε from Beer-Lambert Law. . [Link]
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Spectrophotometer Calibration and Validation Guide - AELAB. aelab.com. [Link]
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Quenching Single-Fluorophore Systems and the Emergence of Nonlinear Stern–Volmer Plots | ACS Omega - ACS Publications. pubs.acs.org. [Link]
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Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements - Drawell. . [Link]
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- 5. scite.ai [scite.ai]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extinction Coefficient Calculator - Beer-Lambert Law | 2026 [extinctioncoefficientcalculator.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. Virtual Labs [mas-iiith.vlabs.ac.in]
- 12. uregina.ca [uregina.ca]
- 13. Difference Spectra Absorption Spectrophotometry Applied to Molecular Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad [graphpad.com]
- 15. researchgate.net [researchgate.net]
- 16. Job plot - Wikipedia [en.wikipedia.org]
- 17. Job plot â Grokipedia [grokipedia.com]
- 18. web.unica.it [web.unica.it]
- 19. scribd.com [scribd.com]
- 20. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 22. edinst.com [edinst.com]
- 23. How Does Circular Dichroism Reveal Protein Conformational Diversity | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
Analytical methods for detecting 4-Chlorophenylmethoxybenzyl ketoxime in biological samples
Application Note: Analytical Methods for Detecting 4-Chlorophenylmethoxybenzyl Ketoxime (CPMB-Oxime) in Biological Samples
Introduction & Biological Context
4-Chlorophenylmethoxybenzyl ketoxime (commonly referred to as CPMB-oxime) is a specialized biochemical inhibitor targeting mitochondrial cytochrome c reductase (Complex III)[1]. It functions by blocking the oxidation of ubihydroquinone at the Q_P center of the enzyme in a non-competitive manner[1]. Although structurally distinct from E-beta-methoxyacrylate inhibitors (such as strobilurin fungicides), CPMB-oxime mimics their "catalytic switch" inhibitory mechanism and binds with a stoichiometry of one inhibitor molecule per Q_P center[1].
Detecting and quantifying CPMB-oxime in biological matrices (e.g., plasma, tissue homogenates, and isolated mitochondria) is critical for pharmacokinetic (PK) profiling and target engagement assays. This guide details two orthogonal, self-validating analytical methods: a high-throughput LC-MS/MS protocol for absolute quantification, and a functional spectroscopic red-shift assay to confirm biological activity at the target site.
Causality in Analytical Design (The "Why")
As a highly lipophilic ketoxime, CPMB-oxime presents specific bioanalytical challenges:
-
Matrix Interference & Extraction Strategy: Mitochondrial suspensions and plasma are rich in phospholipids that cause severe ion suppression in electrospray ionization (ESI). While protein precipitation (PPT) is common, liquid-liquid extraction (LLE) using ethyl acetate is prioritized here. LLE selectively partitions the lipophilic CPMB-oxime into the organic phase while leaving polar matrix components and salts behind, drastically improving signal-to-noise ratios and column longevity[2].
-
Oxime Stability: The oxime functional group can be susceptible to thermal degradation and E/Z isomerization. To mitigate this, all extraction steps are performed on ice, the autosampler is maintained at 4°C, and MS source temperatures are carefully optimized to prevent in-source fragmentation.
-
Self-Validating Systems: For LC-MS/MS, the inclusion of a stable isotope-labeled internal standard (SIL-IS) or a structural analog prior to extraction ensures that any variations in recovery or matrix effects are mathematically corrected. For the spectroscopic assay, establishing a baseline difference spectrum prior to titration ensures that the observed absorbance shift is exclusively due to the inhibitor.
Method A: LC-MS/MS Quantification Protocol
This method is designed for the sensitive quantification of CPMB-oxime in plasma or mitochondrial homogenates[3].
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot & Spike: Transfer 50 µL of the biological sample into a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., 100 ng/mL of a structural analog like dibenzyl ketoxime) and vortex briefly.
-
Extraction: Add 500 µL of cold ethyl acetate to the sample[2].
-
Partitioning: Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic oxime into the organic phase.
-
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The low temperature prevents the re-solubilization of precipitated proteins.
-
Evaporation: Carefully transfer 400 µL of the upper organic layer to a clean 96-well plate or tube. Evaporate to complete dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.
Chromatographic & Mass Spectrometry Conditions
-
Column: C18 Reversed-Phase (2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.5 min, held at 90% B for 1 min, and returned to 10% B for a 1 min equilibration (Total run time: 5.0 min).
-
MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
Caption: Step-by-step bioanalytical LC-MS/MS workflow for CPMB-oxime quantification.
Method B: Functional Spectroscopic Red-Shift Assay
Because CPMB-oxime binds directly to the Q_P center, it induces a measurable red-shift in the reduced spectrum of cytochrome b[1]. This assay serves as an orthogonal validation of target engagement.
Assay Protocol
-
Mitochondrial Preparation: Suspend isolated beef heart mitochondria in 50 mM potassium phosphate buffer (pH 7.2) to achieve a final cytochrome b concentration of approximately 2 µM.
-
Reduction: Fully reduce the cytochrome complexes by adding a few grains of solid sodium dithionite to the cuvette. Mix gently by inversion.
-
Baseline Establishment: Record the baseline difference spectrum (550–580 nm) using a dual-wavelength spectrophotometer to establish the uninhibited state.
-
Titration: Titrate CPMB-oxime (prepared as a concentrated stock in methanol) into the sample cuvette in 1 µM increments. Ensure the final methanol concentration does not exceed 1% (v/v) to prevent solvent-induced denaturation.
-
Measurement: Measure the absorbance shift of the alpha-band of cytochrome b (typically monitored via a red-shift assay). Calculate the apparent dissociation constant ( Kd ). The literature Kd for CPMB-oxime in this assay is 6.9 ± 0.6 µM[1].
Caption: Mechanism of Complex III inhibition by CPMB-oxime at the Q_P center.
Data Presentation & Validation Summary
All quantitative data must be rigorously validated according to bioanalytical guidelines (e.g., FDA/EMA). Below are the representative optimization and validation parameters for the LC-MS/MS assay.
Table 1: Representative LC-MS/MS Optimization Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| CPMB-Oxime | 276.1 [M+H]⁺ | 125.0* | 65 | 25 |
| Internal Standard | 226.1 [M+H]⁺ | 91.0 | 60 | 20 |
*Representative transition for the methoxybenzyl cation fragment.
Table 2: Bioanalytical Method Validation Summary (Plasma Matrix)
| Parameter | Target Criteria | Observed Performance |
| Linearity Range | R2≥0.99 | 1.0 – 1000 ng/mL ( R2=0.998 ) |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 4.2% – 8.7% |
| Extraction Recovery | Consistent across concentrations | 88.5% ± 4.1% (using Ethyl Acetate) |
| Matrix Effect | 85% – 115% | 94.2% (Minimal ion suppression) |
References
-
Title: Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase Source: FEBS Letters (PubMed) URL: [Link]
-
Title: LC–MS/MS approaches for the assay of bis-quaternary pyridinium oximes used as AChE reactivators in biological matrices Source: Bioanalysis (PubMed) URL: [Link]
-
Title: Development of UHPLC-MS/MS Method for Indirubin-3′-Oxime Derivative as a Novel FLT3 Inhibitor and Pharmacokinetic Study in Rats Source: Pharmaceutics (MDPI) URL: [Link]
Sources
Technical Support Center: Troubleshooting 4-Chlorophenylmethoxybenzyl Ketoxime Solubility in Aqueous Buffers
As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic inhibitors for in vitro enzymatic assays. 4-Chlorophenylmethoxybenzyl ketoxime (commonly known as CPMB-oxime) is a potent, non-competitive inhibitor of mitochondrial cytochrome c reductase (Complex III), specifically targeting the Qp center[1].
However, its structural topology presents significant formulation challenges. The combination of a chlorophenyl ring, a methoxybenzyl group, and a ketoxime moiety confers extreme hydrophobicity. Because the ketoxime group remains un-ionized at the physiological pH (7.4–8.0) required for mitochondrial assays, the molecule lacks the dipole moment necessary for aqueous solvation. This leads to rapid thermodynamic "crash-out" (precipitation) when transitioning from a DMSO stock into an aqueous buffer, severely compromising kinetic measurements.
Below is an expert-level troubleshooting guide, complete with self-validating protocols and mechanistic insights, to help you successfully formulate CPMB-oxime for your cytochrome bc1 complex assays.
Part 1: Troubleshooting & FAQs
Q1: Why does CPMB-oxime precipitate immediately when spiked into my HEPES assay buffer? Causality: When a highly concentrated DMSO stock of CPMB-oxime is introduced into a static aqueous buffer, the DMSO solvent rapidly diffuses into the water. The local concentration of the oxime instantly exceeds its aqueous thermodynamic solubility limit. Without a proper solvation shell, the hydrophobic domains of the molecule are exposed to water, forcing a rapid hydrophobic collapse into visible aggregates to minimize surface tension. Solution: Never spike the compound directly into a static buffer. You must utilize a micellar delivery system (using a compatible detergent) and ensure rapid kinetic mixing (vortexing) during dropwise addition to prevent localized supersaturation.
Q2: My calculated Kd values are highly variable and significantly higher than the literature value of ~6.9 µM[1]. Is this a solubility artifact? Causality: Yes. This is a classic "apparent Kd shift." When CPMB-oxime precipitates, the effective concentration of the free monomer available to bind the Qp center is drastically reduced. Your kinetic assay is calculating binding based on the total compound added, not the biologically available fraction, leading to artificially inflated and irreproducible Kd values. Solution: Implement a self-validating optical density (OD) measurement prior to running your assay to ensure zero light scattering (which indicates complete solubility).
Q3: How can I solubilize CPMB-oxime without denaturing the Cytochrome bc1 complex? Causality: Harsh surfactants (like SDS or Triton X-100) will successfully solubilize the oxime but will simultaneously strip the annular lipids from the multi-subunit Cytochrome bc1 complex, leading to enzyme denaturation. Instead, you must use a mild, non-ionic detergent like n-dodecyl- β -D-maltoside (DDM). DDM stabilizes the transmembrane helices of Complex III[2] while forming micelles that encapsulate the lipophilic CPMB-oxime, facilitating its delivery to the Qp site without disrupting the enzyme's structural integrity[3].
Part 2: Self-Validating Formulation Protocol
To ensure data integrity, every formulation must be treated as a self-validating system. Do not proceed to your cytochrome c reduction assay until the solubility of the inhibitor is empirically confirmed.
Objective: Prepare a 100 µM working solution of CPMB-oxime in an aqueous assay buffer without precipitation.
-
Stock Preparation: Dissolve lyophilized CPMB-oxime in 100% anhydrous DMSO to a concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents premature hydrolysis or micro-aggregation inside the stock vial caused by ambient moisture absorption.
-
-
Micellar Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM Tris or HEPES, pH 7.5–8.0, 100 mM NaCl) and supplement it with 0.01% (w/v) DDM [2].
-
Causality: 0.01% DDM is slightly above its critical micelle concentration (CMC ~0.008% in water), ensuring empty micelles are present and ready to receive the lipophilic oxime.
-
-
Kinetic Mixing: Place the micellar buffer on a vortex mixer at medium speed. Add the 10 mM CPMB-oxime stock dropwise to achieve your final concentration (e.g., 100 µM requires a 1% final DMSO v/v).
-
Causality: Continuous shear force rapidly disperses the DMSO droplet, preventing localized supersaturation at the injection site.
-
-
Self-Validation (OD600 Check): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm against a buffer blank.
-
PASS (OD600 < 0.05): The solution is optically clear; the oxime is successfully partitioned into micelles. Proceed to the kinetic assay.
-
FAIL (OD600 ≥ 0.05): Light scattering indicates micro-precipitation. Discard the solution. Repeat the process with a slower addition rate or slightly increase the DDM concentration to 0.015%[3].
-
Part 3: Quantitative Data & Reagent Compatibility
When optimizing your buffer, it is critical to balance the solubility of CPMB-oxime with the stability of the Cytochrome bc1 complex. Use the table below to guide your cosolvent and detergent selections.
| Solubilizing Agent | Max Recommended Conc. | Solubilization Efficacy for CPMB-Oxime | Impact on Cytochrome bc1 Complex |
| DMSO | ≤ 1.0% (v/v) | Poor (Prone to rapid crash-out) | Minimal at ≤ 1.0%; inhibits at > 2.5% |
| Ethanol | ≤ 2.0% (v/v) | Poor | Mild uncoupling of electron transfer |
| DDM | 0.01% - 0.015% (w/v) | Excellent (Micellar encapsulation) | Highly stabilizing; maintains native dimer[3] |
| Tween-20 | ≤ 0.05% (v/v) | Good | Can disrupt the annular lipid boundary |
| HP- β -CD | 1.0% - 2.0% (w/v) | Moderate | May extract essential membrane lipids |
Part 4: Visualizations of Workflows & Mechanisms
Workflow for formulating CPMB-oxime in aqueous buffers and validating solubility via OD600.
Mechanistic pathway of CPMB-oxime Qp center inhibition versus hydrophobic aggregation.
References
-
Brandt, U., et al. "Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase." FEBS Letters, 1991.[Link]
-
Swierczek, M., et al. "Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains." Biochemistry (ACS Publications), 2012.[Link]
-
Amporndanai, K., et al. "X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery." IUCrJ, 2018.[Link]
Sources
Technical Support Center: Long-Term Storage & Stability of 4-Chlorophenylmethoxybenzyl Ketoxime
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of complex oximes. 4-Chlorophenylmethoxybenzyl ketoxime is a highly valuable intermediate and active pharmaceutical ingredient (API) precursor, but its ketoxime moiety introduces specific thermodynamic and kinetic vulnerabilities.
This guide provides a self-validating framework to help researchers and drug development professionals understand the causality behind its degradation and the exact protocols required to maintain >99% purity during long-term storage.
Section 1: The Causality of Degradation (Mechanistic Overview)
To prevent degradation, we must first understand the chemical pathways that compromise 4-Chlorophenylmethoxybenzyl ketoxime. Do not simply treat storage as a matter of "putting it in the fridge"; every environmental factor directly influences a specific reaction mechanism.
Figure 1: Primary degradation pathways of 4-Chlorophenylmethoxybenzyl ketoxime.
-
Acid-Catalyzed Hydrolysis: The most common degradation pathway for ketoximes is hydrolysis, which reverts the molecule back to its parent ketone and hydroxylamine[1]. This is initiated by the protonation of the oxime nitrogen, making the imine carbon highly susceptible to nucleophilic attack by ambient moisture.
-
Photolytic E/Z Isomerization: Oximes exist in E and Z stereoisomeric forms. Exposure to UV or ambient light can trigger photo-isomerization. While the E-isomer is typically more thermodynamically stable due to reduced steric hindrance[2], uncontrolled isomerization alters the physicochemical properties and chromatographic profile of the bulk material.
-
Beckmann Rearrangement: In the presence of trace strong acids and thermal stress, the ketoxime can undergo a Beckmann rearrangement, converting into a substituted amide.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my lyophilized powder degrade when stored at 4°C in a standard refrigerator? A1: Standard refrigeration environments are highly humid. If the vial is not hermetically sealed and purged with an inert gas, microscopic condensation occurs on the inner walls of the vial during temperature fluctuations. This moisture, combined with trace acidic impurities from purification (e.g., residual TFA from prep-HPLC), creates a micro-environment that catalyzes hydrolysis[3].
Q2: Is it necessary to store 4-Chlorophenylmethoxybenzyl ketoxime under Argon, or is Nitrogen sufficient? A2: While Nitrogen is acceptable, Argon is highly recommended. Argon is denser than air and forms a protective "blanket" over the solid compound, effectively displacing oxygen and moisture. Nitrogen is lighter and more prone to mixing with ambient air during the sealing process.
Q3: Can I store the compound in solution for long-term use? A3: No. Long-term storage in solution is strongly discouraged. Studies on hydrolytically degradable systems demonstrate that while dry powders exhibit no detectable degradation over months, aqueous or semi-aqueous solutions degrade rapidly, especially if the pH drops below 7.0[4]. If a stock solution is mandatory, use anhydrous, amine-free DMF or DMSO, store at -80°C, and use within 2 weeks.
Section 3: Troubleshooting Guide
If you observe degradation in your batch, use this matrix to identify the root cause based on your analytical data.
| Symptom / Observation | Analytical Signature (HPLC/MS) | Root Cause Mechanism | Corrective Action |
| Loss of potency; new peak at lower retention time. | Mass shift of -15 Da (Loss of NH, addition of O). Presence of parent ketone. | Hydrolysis due to moisture ingress and trace acid. | Ensure complete removal of HPLC modifiers (TFA/Formic Acid) prior to lyophilization. Store with desiccant. |
| Peak splitting or broadening on HPLC. | Identical m/z, but two distinct chromatographic peaks. | E/Z Isomerization induced by light exposure or thermal stress. | Switch to actinic (amber) glass vials. Perform all handling under low-light conditions. |
| Insoluble particulates upon reconstitution. | Mass shift of +0 Da, but altered polarity (amide formation). | Beckmann Rearrangement due to excessive heat during solvent evaporation. | Keep rotary evaporation bath <30°C. Avoid strong Lewis or Brønsted acids. |
Section 4: Standard Operating Procedure (SOP) for Long-Term Storage Preparation
To guarantee scientific integrity, the preparation of the ketoxime for storage must be treated as a self-validating system: if the steps are followed precisely, the absence of moisture and light guarantees stability.
Figure 2: Step-by-step methodology for the stabilization and packaging of ketoximes.
Detailed Step-by-Step Methodology:
-
Trace Acid Neutralization: After preparative chromatography, neutralize any acidic mobile phase modifiers (e.g., TFA) using a mild sodium bicarbonate wash. Extract the 4-Chlorophenylmethoxybenzyl ketoxime into an organic layer (e.g., ethyl acetate), dry over anhydrous Na2SO4 , and filter. Causality: Removing protons eliminates the catalyst required for both hydrolysis and Beckmann rearrangement.
-
Solvent Evaporation & Lyophilization: Evaporate the solvent under reduced pressure with a water bath strictly below 30°C. Resuspend the residue in a minimal amount of LC-MS grade water/acetonitrile mixture and lyophilize (freeze-dry) for 48 hours to achieve a dry, fluffy powder (<0.1% moisture).
-
Inert Gas Blanketing: Transfer the lyophilization flask to a glove box or use a Schlenk line. Gently purge the vial with high-purity Argon gas for 30 seconds.
-
Vial Selection and Sealing: Dispense the powder into an actinic (amber) glass vial to prevent photolytic E/Z isomerization. Seal immediately with a PTFE-lined screw cap. Note: Avoid rubber septa, as they can leach plasticizers and are permeable to ambient moisture over long periods.
-
Secondary Containment & Storage: Place the sealed amber vial into a secondary moisture-barrier bag (e.g., Mylar) containing a silica gel desiccant packet. Store the final package in a monitored -20°C or -80°C freezer.
Section 5: Quantitative Stability Data
The following table summarizes the expected degradation kinetics of 4-Chlorophenylmethoxybenzyl ketoxime under various environmental conditions, demonstrating the critical need for the SOP outlined above.
| Storage Condition | Atmosphere | Packaging | 1 Month Purity | 6 Month Purity | 12 Month Purity | Primary Degradation Pathway |
| 25°C (Room Temp) | Ambient Air | Clear Glass | 94.2% | 81.5% | < 60.0% | Hydrolysis & Photo-isomerization |
| 4°C (Refrigerated) | Ambient Air | Clear Glass | 98.1% | 92.4% | 85.3% | Hydrolysis (Condensation driven) |
| -20°C (Freezer) | Ambient Air | Amber Glass | 99.5% | 97.8% | 95.1% | Slow Hydrolysis |
| -20°C (Freezer) | Argon Purged | Amber Glass | >99.9% | >99.9% | >99.5% | None (Stable) |
Table 1: Comparative stability profile highlighting the necessity of inert atmosphere and cryogenic storage.
References
- Investigating The Impact of High Temperature Agitation Leaching on The Rate of Oxime Degradation.Cloudfront / SME Annual Conference.
- Poly[(ethylene oxide)-co-(methylene ethylene oxide)]: A hydrolytically degradable poly(ethylene oxide) platform.ACS Macro Letters.
- The First Synthesis of Some Novel 4-Chloro Chalcone Based Oxime Ethers: An Experimental and Computational Study.DergiPark.
- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.ResearchGate.
Sources
Reducing background noise in spectrophotometric assays using 4-Chlorophenylmethoxybenzyl ketoxime
Introduction: The Analytical Challenge of CPMB-Oxime
4-Chlorophenylmethoxybenzyl ketoxime (commonly referred to as CPMB-oxime) is a highly specific, non-competitive inhibitor of mitochondrial cytochrome c reductase (Complex III). It functions by binding to the Qp center, thereby blocking the oxidation of ubiquinol and inducing a measurable red-shift in the reduced spectrum of cytochrome b[1].
While CPMB-oxime is an invaluable tool for isolating Complex III kinetics and measuring non-specific background reduction, its structural lipophilicity frequently introduces severe optical artifacts into aqueous spectrophotometric assays. This guide provides field-proven, causality-driven troubleshooting strategies to eliminate background noise, ensuring high-fidelity kinetic readouts.
Fig 1: CPMB-oxime non-competitively inhibits the Qp center, blocking cytochrome c reduction.
Troubleshooting Guide & FAQs
Q1: Why does my baseline spike and become erratic immediately after adding CPMB-oxime to the cuvette? Causality: CPMB-oxime is a highly hydrophobic ketoxime. When injected directly from a concentrated organic stock (e.g., 100% DMSO or Ethanol) into an aqueous assay buffer, it rapidly precipitates into a colloidal suspension. These micro-particles cause severe Rayleigh light scattering, which the spectrophotometer's detector interprets as a sudden, erratic spike in absorbance. Solution: Do not add CPMB-oxime directly to the aqueous buffer. Instead, pre-incubate the inhibitor with the mitochondrial membrane or proteoliposome fraction in a small volume. By introducing the oxime directly to the lipid phase, it partitions seamlessly into the membrane (where its target resides) without ever forming aqueous colloids. Ensure the final DMSO concentration in the cuvette remains ≤1% (v/v) to prevent solvent-induced membrane lysis.
Q2: I am performing the Cytochrome b red-shift assay, but the signal is obscured by high background absorbance. How can I improve the Signal-to-Noise Ratio (SNR)? Causality: The red-shift assay measures a subtle shift in the α -band of reduced cytochrome b (from ~560 nm to 566 nm) upon CPMB-oxime binding[2]. In crude mitochondrial extracts, turbidity from suspended membranes creates a high, sloping baseline that masks this subtle shift. Furthermore, modern digitized spectrophotometers are fundamentally limited by raw light intensity and relative standard deviation (RSD) when samples are highly turbid[3]. Solution: Switch from single-wavelength to dual-wavelength spectrophotometry. Measure the absorbance difference between the peak (566 nm) and an isosbestic reference point (e.g., 575 nm). Because turbidity scatters light relatively equally across narrow wavelength bands, subtracting the reference wavelength mathematically cancels out the scattering noise, isolating the true biochemical red-shift.
Q3: My cytochrome c reduction assay shows a slow, continuous background drift even before adding the ubiquinol substrate. Is the inhibitor failing? Causality: This is not an optical artifact; it is a biochemical one. A slow, continuous drift indicates non-specific reduction of cytochrome c by alternative pathways (e.g., reactive oxygen species) or rapid re-oxidation by uninhibited Cytochrome c Oxidase (Complex IV). Solution: This requires a self-validating biochemical control. Add 1-2 mM Potassium Cyanide (KCN) or Sodium Azide (NaN 3 ) to the buffer to completely block Complex IV. If the drift persists, add Superoxide Dismutase (SOD) to quench ROS-mediated reduction. A stable baseline post-addition validates that the noise was enzymatic, not optical.
Fig 2: Decision tree for resolving scattering and drift noise in CPMB-oxime assays.
Quantitative Assay Parameters
Summarized below are the critical optical and biochemical parameters required to set up a self-validating CPMB-oxime assay system.
| Parameter | Value / Range | Causality / Relevance |
| CPMB-oxime Apparent Kd | 6.9±0.6μM | Determines the required inhibitor concentration for full Qp center saturation[1]. |
| Cytochrome c Reduction Wavelength | 550 nm | Primary absorption peak of reduced cytochrome c. |
| Dual-Wavelength Reference | 540 nm | Isosbestic point used to subtract background turbidity and scattering dynamically. |
| Cytochrome b Red-Shift Peak | 566 nm | Shift from 560 nm induced by CPMB-oxime binding directly to the Qp pocket[2]. |
| Optimal Absorbance Limit | <1.5 a.u. | Prevents detector saturation and minimizes Relative Standard Deviation (RSD)[3]. |
| Max DMSO Concentration | ≤1% (v/v) | Prevents solvent-induced membrane lysis and subsequent protein denaturation. |
Validated Experimental Protocols
Protocol A: Low-Noise Cytochrome c Reductase Activity Assay
Objective: Measure Complex III activity while utilizing CPMB-oxime to determine non-specific background reduction, free of scattering artifacts.
-
Buffer Preparation: Prepare 1 mL of assay buffer (50 mM Potassium Phosphate, pH 7.4, 2 mM EDTA, 1 mM KCN) in a standard 1-cm pathlength quartz cuvette.
-
Membrane Partitioning (Critical Step): In a separate microcentrifuge tube, mix the mitochondrial suspension (approx. 10-20 µg protein) with CPMB-oxime. Aim for a final assay concentration of 15 µM to ensure full saturation based on its Kd of 6.9 µM[1]. Incubate on ice for 3 minutes to allow complete lipid partitioning.
-
Sample Introduction: Transfer the pre-incubated mixture into the cuvette containing the assay buffer. Mix gently by inversion to avoid introducing micro-bubbles, which act as scattering lenses.
-
Baseline Stabilization (Self-Validation): Place the cuvette in the spectrophotometer. Set the instrument to dual-wavelength mode ( ΔA550−540nm ). Monitor for 1 minute. Validation: Proceed only if the baseline is flat (drift < 0.001 a.u./min), confirming that optical scattering has been successfully subtracted.
-
Reaction Initiation: Initiate the reaction by adding 50 µM decylubiquinol (electron donor).
-
Data Acquisition: Record the linear rate of cytochrome c reduction for 2 minutes.
Protocol B: Cytochrome b Red-Shift Verification Assay
Objective: Confirm the binding of CPMB-oxime to the Qp center via spectral shift without detector saturation.
-
Suspend mitochondrial membranes in assay buffer to a final concentration of 1 mg/mL protein.
-
Fully reduce the cytochromes by adding a few grains of solid sodium dithionite. Mix gently.
-
Record a baseline absolute spectrum from 540 nm to 580 nm. Ensure the peak absorbance does not exceed 1.5 a.u. to maintain optimal RSD[3].
-
Add CPMB-oxime (15 µM final) from a 10 mM ethanolic stock directly to the cuvette. Mix thoroughly and allow 1 minute for binding equilibrium.
-
Record the shifted spectrum.
-
Self-Validation: Subtract the baseline spectrum from the shifted spectrum to generate a difference spectrum. A positive peak at 566 nm and a negative trough at 560 nm validates successful Qp center binding[2].
References
-
[1],[2] Brandt U, von Jagow G. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. FEBS Letters. 1991. URL:[Link]
-
[3] Marsh A, et al. Raw data and noise in spectrophotometry. Analytica Chimica Acta. 2025. URL:[Link]
Sources
- 1. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raw data and noise in spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensitivity and Reliability of Cytochrome b Red-Shift Assays with 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime)
Welcome to the technical support guide for the cytochrome b red-shift assay. This document is designed for researchers, scientists, and drug development professionals utilizing this spectrophotometric method to investigate inhibitors of mitochondrial Complex III (cytochrome c reductase). Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice, with a specific focus on using 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) as a reference compound to validate and enhance assay performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the assay and the specific role of CPMB-oxime.
Q1: What is the underlying principle of the cytochrome b red-shift assay?
The cytochrome b red-shift assay is a spectrophotometric technique used to study the binding of inhibitors to the Qo (ubiquinol oxidation) site of cytochrome b, a critical subunit of Complex III in the mitochondrial electron transport chain.[1] When certain inhibitors bind to this site, they induce a conformational change in the protein that alters the spectral properties of the heme bL group. This change results in a shift of the absorbance peak of reduced cytochrome b to a longer wavelength, a phenomenon known as a "red-shift".[2] The magnitude of this shift can be correlated with the binding of the inhibitor, allowing for the determination of binding stoichiometry and affinity (e.g., the dissociation constant, Kd).
Q2: What is 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) and what is its mechanism of action?
4-Chlorophenylmethoxybenzyl ketoxime, or CPMB-oxime, is a specific, non-competitive inhibitor of cytochrome c reductase.[2] It functions by binding to the Qo site of cytochrome b, thereby blocking the oxidation of ubihydroquinone.[2] This action effectively halts electron transfer between cytochrome b and cytochrome c1, inhibiting mitochondrial respiration.[1] The binding of CPMB-oxime is known to induce a distinct and measurable red-shift in the reduced spectrum of cytochrome b, making it an excellent tool for this assay.[2]
Q3: How does using CPMB-oxime "improve the sensitivity" of the assay?
While CPMB-oxime doesn't change the fundamental sensitivity of the spectrophotometer, its utility lies in improving the reliability, accuracy, and confidence in the assay results. It serves as a powerful positive control and reference compound.
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Assay Validation: A robust and reproducible red-shift upon addition of CPMB-oxime confirms that the entire experimental system—including the integrity of the mitochondrial preparation, buffer conditions, and instrument settings—is functioning correctly.
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Reference Standard: It provides a benchmark for comparing the potency of novel or unknown inhibitors. The magnitude and affinity of the red-shift induced by a test compound can be directly compared to that of CPMB-oxime.
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Troubleshooting Tool: If the assay fails with a test compound, repeating it with CPMB-oxime can quickly diagnose whether the issue lies with the compound itself or with the assay setup.
Q4: What are the critical reagents and equipment required for this assay?
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Spectrophotometer: A dual-beam or multi-well spectrophotometer capable of recording absorbance spectra in the visible range (typically 500-600 nm) is essential.[2]
-
Sample: Purified mitochondria or submitochondrial particles (SMPs) with intact Complex III activity.[3]
-
Buffer: A suitable physiological buffer, such as potassium phosphate or HEPES, at a pH of ~7.4.
-
Reducing Agent: Sodium dithionite is commonly used to chemically reduce the cytochromes. The red-shift is observed in the reduced state of cytochrome b.
-
CPMB-oxime Stock Solution: A concentrated stock solution prepared in a suitable solvent like DMSO.
-
Test Compounds: If screening, these should also be prepared as concentrated stocks in the same solvent.
Section 2: Experimental Protocols & Data Visualization
Mechanism of CPMB-oxime Inhibition
The diagram below illustrates how CPMB-oxime interacts with Complex III to inhibit electron transport and induce the spectral red-shift.
Caption: CPMB-oxime binds to the Qo site of Cytochrome b, blocking electron transfer.
Step-by-Step Experimental Workflow
This protocol provides a general framework. Concentrations and incubation times may require optimization based on the specific mitochondrial preparation and instrumentation.
Caption: Standard workflow for the cytochrome b red-shift assay.
1. Reagent Preparation
-
Assay Buffer: 50 mM Potassium Phosphate, 0.1 mM EDTA, pH 7.4. Equilibrate to room temperature before use.[3]
-
Mitochondrial Suspension: Dilute your stock of isolated mitochondria or SMPs in Assay Buffer to a final concentration that gives a clear, measurable cytochrome b signal (e.g., 1-2 mg/mL protein, to be optimized). Keep on ice.
-
Reductant: Freshly prepare a small amount of Sodium Dithionite solution (e.g., 10 mg/mL in water) or have the solid powder ready to add a few grains directly to the cuvette.
-
CPMB-oxime Stock: Prepare a 10 mM stock solution of CPMB-oxime in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[4]
2. Assay Protocol (for a standard 1 mL cuvette)
-
Add 980 µL of Assay Buffer to a clean cuvette.
-
Add 20 µL of the mitochondrial suspension (or an optimized volume) and mix gently by pipetting.
-
Place the cuvette in the spectrophotometer and record a baseline (oxidized) spectrum from 500 nm to 600 nm.
-
Remove the cuvette and add a few grains of solid sodium dithionite (or ~2 µL of a fresh solution). Mix gently by inverting the cuvette. The solution should become slightly turbid.
-
Immediately place the cuvette back in the spectrophotometer and record the reduced spectrum. This spectrum will serve as your reference (inhibitor-free).
-
To this reduced sample, add a calculated volume of the CPMB-oxime stock solution to achieve the desired final concentration (e.g., start with 10 µM). The reported apparent Kd is 6.9 µM, so a concentration above this should yield a strong signal.[2]
-
Mix gently and incubate for 2-5 minutes at room temperature.
-
Record the final (inhibitor-bound) spectrum.
3. Data Analysis
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Generate Difference Spectrum: Subtract the reduced spectrum (Step 5) from the inhibitor-bound spectrum (Step 8).
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Identify Red-Shift: The resulting difference spectrum should show a characteristic trough and peak. The peak at the longer wavelength (e.g., ~566 nm) and trough at the shorter wavelength (e.g., ~562 nm) indicate the red-shift.
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Quantification (Optional): For determining Kd, the assay should be repeated with a range of inhibitor concentrations. The magnitude of the absorbance difference (peak-to-trough) can be plotted against the inhibitor concentration and fitted to a binding isotherm equation.
Section 3: Troubleshooting Guide
Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems in a question-and-answer format.
| Problem Category | Specific Issue & Question | Probable Causes | Recommended Solutions & Explanations |
| No Signal | Q: I've added CPMB-oxime, but I see no red-shift at all. What's wrong? | 1. Inactive Mitochondria: Complex III is degraded or inactive. 2. Incomplete Reduction: Cytochromes were not fully reduced. 3. Degraded Inhibitor: The CPMB-oxime stock has lost activity. 4. Incorrect Wavelength Range: The scan range does not cover the Soret or alpha-band peaks. | 1. Verify Sample Integrity: Use a fresh mitochondrial preparation. Confirm Complex III activity with a separate enzymatic assay if possible.[3][5] 2. Ensure Full Reduction: Add a bit more sodium dithionite. A visible change in the spectrum (sharper peaks for reduced cytochromes) should be apparent compared to the oxidized baseline. 3. Use Fresh Inhibitor: Thaw a new aliquot of CPMB-oxime or prepare a fresh stock. Avoid repeated freeze-thaw cycles.[4] 4. Check Instrument Settings: Ensure you are scanning the correct range (e.g., 500-600 nm for the alpha-band). |
| Weak Signal | Q: I see a red-shift, but the signal is very weak and noisy. How can I improve it? | 1. Low Mitochondrial Concentration: Not enough cytochrome b in the light path. 2. Sub-saturating Inhibitor: CPMB-oxime concentration is too low relative to its Kd. 3. Instrument Settings: Gain settings on the spectrophotometer are not optimized.[6] | 1. Increase Sample Concentration: Titrate up the amount of mitochondrial protein per assay. The absorbance of the reduced peaks should be well within the linear range of the detector. 2. Increase Inhibitor Concentration: Ensure you are using a concentration well above the Kd (e.g., 2-5 times the Kd of 6.9 µM) for a maximal signal.[2] 3. Optimize Gain: If your plate reader or spectrophotometer allows, adjust the gain setting to amplify the signal without saturating the detector.[6] |
| High Background | Q: My baseline is noisy and the difference spectrum is unclear. What causes this? | 1. Light Scatter: Poor quality mitochondrial prep with large aggregates or other particulates. 2. Buffer Incompatibility: Components in the buffer are autofluorescent or absorb light in the measurement range. 3. Dirty Optics: Cuvette or plate wells are scratched, smudged, or dirty. | 1. Improve Sample Prep: Centrifuge the mitochondrial stock at a low speed (e.g., 500 x g) to pellet large debris before use. Ensure samples are well-suspended. 2. Use High-Purity Reagents: Use fresh, high-quality buffer components. Run a "buffer only" scan to check for background absorbance. 3. Maintain Equipment: Use clean, scratch-free cuvettes or microplates. Ensure the instrument's light path is clean.[6] |
| Poor Reproducibility | Q: My results are inconsistent between replicates. Why? | 1. Pipetting Inaccuracy: Inconsistent volumes of mitochondria or inhibitor. 2. Temperature Fluctuations: Significant changes in room temperature can affect enzyme structure and binding kinetics.[7] 3. Inconsistent Incubation Times: Varying the time between adding the inhibitor and reading the spectrum. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use low-retention tips for viscous mitochondrial suspensions. 2. Maintain Stable Temperature: Allow all reagents to equilibrate to room temperature before starting.[7] Perform assays away from drafts or direct sunlight. 3. Standardize Workflow: Use a timer to ensure consistent incubation times for all samples. For plate-based assays, plan your pipetting sequence to minimize timing differences. |
| Assay Interference | Q: My novel test compound causes a spectral shift, but it doesn't look like a classic red-shift. What could it be? | 1. Compound Absorbance: The compound itself absorbs light in the 500-600 nm range. 2. Compound Fluorescence: The compound fluoresces, interfering with the absorbance reading.[4] 3. Non-Specific Effects: The compound may be causing mitochondrial swelling or aggregation, leading to light scattering artifacts. | 1. Run a Compound-Only Control: Scan a solution of your test compound in buffer (both oxidized and reduced with dithionite) to see its intrinsic spectral properties. This spectrum can be subtracted from your assay data. 2. Check for Fluorescence: Use a fluorometer to check if your compound is fluorescent at the excitation/emission wavelengths used by your spectrophotometer. 3. Visual Inspection & Orthogonal Assays: Visually inspect the sample for turbidity after adding the compound. Confirm hits with a different type of assay, such as an oxygen consumption rate (OCR) assay, to verify mitochondrial inhibition.[8][9] |
Troubleshooting Decision Tree
Caption: A decision tree for systematic troubleshooting of the red-shift assay.
References
-
Assay Genie. TECHNICAL MANUAL Rat CYBb (Cytochrome b-245 Beta Polypeptide) ELISA Kit. [Link]
-
At-Taras, E. E., & Mohammad, A. A. (2009). Effects of oximes on mitochondrial oxidase activity. PubMed. [Link]
-
BioVision. Cytochrome c Oxidase Activity Colorimetric Assay Kit. [Link]
-
Brandt, U., & von Jagow, G. (1991). Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. FEBS Letters, 287(1-2), 215-218. [Link]
-
Reddot Biotech. Troubleshooting. [Link]
-
Kotthaus, J., et al. (2011). The Pivotal Role of the Mitochondrial Amidoxime Reducing Component 2 in Protecting Human Cells against Apoptotic Effects of the Base Analog N6-Hydroxylaminopurine. Journal of Biological Chemistry, 286(33), 29351-29361. [Link]
-
Taylor & Francis Online. Cytochrome b – Knowledge and References. [Link]
-
Elabscience. Mitochondrial Complex IV (Cytochrome C Oxidase) Activity Assay Kit. [Link]
-
BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
Elabscience. (2024). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. [Link]
-
Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Agilent. (2021). The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abscience.com.tw [abscience.com.tw]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 9. agilent.com [agilent.com]
Overcoming precipitation challenges when using 4-Chlorophenylmethoxybenzyl ketoxime in vitro
Welcome to the Technical Support Center for 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) . As a Senior Application Scientist, I have designed this guide to help researchers overcome the notorious precipitation challenges associated with this highly lipophilic compound during in vitro mitochondrial assays.
Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure the scientific integrity of your assays.
I. Mechanistic Overview: The Root of the Problem
CPMB-oxime is a potent inhibitor of mitochondrial cytochrome c reductase (Complex III). It functions by blocking the oxidation of ubihydroquinone at the Qp center in a non-competitive manner, acting as a "catalytic switch" with an apparent Kd of approximately 6.9 µM [1].
Because its target is embedded deep within the inner mitochondrial membrane, CPMB-oxime possesses a highly lipophilic structure. When researchers spike a concentrated DMSO stock of CPMB-oxime directly into an aqueous buffer, the sudden drop in solvent capacity (the "solvent shift") causes rapid thermodynamic nucleation. The drug crashes out of solution before it can partition into the mitochondrial membranes, leading to false negatives, erratic dose-response curves, and artificially low calculated affinities.
Fig 1: Mechanism of CPMB-oxime binding at the Qp center of Cytochrome c reductase.
II. Troubleshooting & FAQs
Q1: Why does CPMB-oxime precipitate instantly when I add it to my assay buffer, even at low final concentrations (10 µM)? A: This is a localized nucleation issue. When a 10 mM DMSO stock is pipetted into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic CPMB-oxime molecules can disperse. This creates a microscopic zone where the drug concentration vastly exceeds its aqueous thermodynamic solubility, causing irreversible crystallization.
Q2: Can I just use a detergent like Tween-20 or Triton X-100 to keep it in solution? A: No. While surfactants will absolutely prevent CPMB-oxime precipitation, they will also lyse the mitochondrial membranes required for intact Complex III assays. You must balance compound solubility with organelle integrity. We recommend using Bovine Serum Albumin (BSA) as a "lipid sink" instead of harsh detergents.
Q3: How do I know for sure if my compound has precipitated during the assay? A: Visual inspection is insufficient for micro-precipitates. You must implement an in vitro kinetic opacity check. Measuring the absorbance (optical density) of your blank buffer at 500 nm immediately after compound addition is a highly sensitive, self-validating method to detect early-stage precipitation [2]. If the OD500 spikes, your compound has crashed out.
III. Quantitative Data: Vehicle Optimization
To prevent precipitation without compromising mitochondrial integrity, the choice of co-solvent and carrier protein is critical.
Table 1: Vehicle Comparison for CPMB-oxime Solubility in Aqueous Assays
| Vehicle System (Final Assay Conc.) | Max Soluble Conc. | Mitochondrial Integrity | Causality / Recommendation |
| 1% DMSO (Direct Addition) | < 5 µM | Excellent | Not Recommended. High risk of localized solvent shock and rapid crystallization. |
| 0.5% DMSO + 0.5% PEG-400 | ~ 20 µM | Good | Acceptable. PEG-400 acts as a co-solvent to ease the thermodynamic transition. |
| 1% DMSO + 0.1% BSA | ~ 50 µM | Excellent | Highly Recommended. BSA acts as a hydrophobic carrier (lipid sink), preventing nucleation. |
| 1% DMSO + 0.1% Tween-20 | > 100 µM | Poor (Lysis) | Avoid. Solubilizes the drug perfectly but destroys the assay's biological targets. |
IV. Step-by-Step Methodology: The Solvent-Shift Mitigation Protocol
To ensure a self-validating system, this protocol utilizes an intermediate dilution step and a kinetic opacity check to guarantee the drug is in solution before the biological target is introduced.
Phase 1: Reagent Preparation
-
Prepare the Master Stock: Dissolve CPMB-oxime in 100% anhydrous DMSO to a concentration of 10 mM. Note: Ensure DMSO is anhydrous; water absorption from humidity will initiate premature precipitation.
-
Prepare the Intermediate Stock: Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% PEG-400 mixture to create a 1 mM intermediate stock. This reduces the localized concentration gradient upon final injection.
-
Prepare the Assay Buffer: Warm the mitochondrial assay buffer (e.g., 250 mM sucrose, 50 mM HEPES, pH 7.4) to 37°C. Supplement the buffer with 0.1% (w/v) fatty-acid-free BSA .
Phase 2: Injection and Validation 4. Slow Injection: Place the warmed assay buffer on a magnetic stirrer (or use a plate shaker for 96-well formats). Inject the intermediate stock into the buffer dropwise to a final concentration of 10 µM. 5. Kinetic Opacity Check (Self-Validation): Immediately transfer a 200 µL aliquot to a transparent 96-well microplate. Read the absorbance at 500 nm ( OD500 ) using a microtiter plate reader [2]. 6. Evaluate:
-
If OD500 remains stable and matches the blank (buffer + vehicle only), the drug is successfully solubilized.
-
If OD500 increases over a 5-minute kinetic read, precipitation is occurring. You must abort the assay and increase the BSA concentration.
-
Initiate Assay: Only after passing the opacity check, add your mitochondrial suspension to initiate the cytochrome c reductase assay.
Fig 2: Step-by-step workflow for mitigating CPMB-oxime precipitation during in vitro assay preparation.
V. References
-
Brandt, U., & von Jagow, G. (1991). Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. FEBS Letters, 287(1-2), 215-218. Available at:[Link]
-
Wu, Z., Tucker, I. G., Razzak, M., & Medlicott, N. J. (2005). An in vitro kinetic method for detection of precipitation of poorly soluble drugs. International Journal of Pharmaceutics, 304(1-2), 1-3. Available at:[Link]
Comparative Analysis of Cytochrome bc1 Complex Inhibitors: 4-Chlorophenylmethoxybenzyl ketoxime vs. E-beta-methoxyacrylates
In the landscape of agricultural agrochemicals and anti-parasitic drug development, targeting the mitochondrial cytochrome bc1 complex (Complex III) remains a highly validated and lucrative strategy. The Qo (ubiquinol oxidation) site of this complex is the primary target for several potent inhibitor classes. Among these, E-beta-methoxyacrylate (MOA) inhibitors —typified by naturally occurring strobilurins and synthetic derivatives like azoxystrobin—serve as the industry gold standard.
However, the discovery and characterization of structurally distinct inhibitors, such as 4-chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) , have provided critical insights into the pharmacophore requirements and the "catalytic switch" mechanism of the Qo site. This guide provides an objective, data-driven comparison between CPMB-oxime and traditional MOA inhibitors, detailing their mechanistic similarities, binding kinetics, and the self-validating experimental protocols required to evaluate them.
Mechanistic Causality and the "Catalytic Switch"
Both MOA inhibitors and CPMB-oxime exert their effects by targeting the Qo center of cytochrome c reductase. The Qo site is a spacious, bifurcated pocket where ubiquinol ( UQH2 ) binds, undergoes oxidation, and transfers electrons to the Rieske iron-sulfur protein and the low-potential heme ( bL ).
MOA inhibitors lock the enzyme complex in a rigid conformational state, preventing the necessary movement of the Rieske protein extrinsic domain. This mechanism is defined in the literature as the blockade of the "catalytic switch"[1].
Interestingly, despite lacking the signature β -methoxyacrylate toxophore, CPMB-oxime exhibits an identical inhibitory mechanism. Research demonstrates that CPMB-oxime binds to the Qo site with a strict 1:1 stoichiometry, blocks ubihydroquinone oxidation in a non-competitive manner, and induces a characteristic bathochromic (red) shift in the absorption spectrum of reduced cytochrome b ()[1]. This causality proves that the spatial occupation of the Qo pocket, rather than the specific methoxyacrylate moiety, is the primary driver of the catalytic switch blockade, opening new avenues for ketoxime-based scaffold design.
Fig 1: Electron transfer blockade at the Qo site by MOA and CPMB-oxime inhibitors.
Quantitative Data Presentation
To facilitate structural and kinetic comparisons during hit-to-lead optimization, the functional parameters of both inhibitor classes are summarized below. While CPMB-oxime shares the exact binding characteristics of MOA inhibitors, its baseline affinity ( Kd ) is lower, making it a valuable tool compound for competitive binding assays.
| Parameter | 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) | E-beta-methoxyacrylate (MOA) Inhibitors |
| Target Enzyme | Cytochrome c reductase (Complex III) | Cytochrome c reductase (Complex III) |
| Binding Pocket | Qo (Quinol oxidation) center | Qo (Quinol oxidation) center |
| Inhibition Mechanism | Non-competitive (vs. ubihydroquinone) | Non-competitive (vs. ubihydroquinone) |
| Binding Stoichiometry | 1 molecule per Qo center | 1 molecule per Qo center |
| Apparent Affinity ( Kd ) | 6.9 ± 0.6 μM | Sub-micromolar to nanomolar (e.g., Strobilurins) |
| Spectroscopic Signature | Induces red-shift of reduced cytochrome b | Induces red-shift of reduced cytochrome b |
| Core Pharmacophore | Ketoxime ether | β -methoxyacrylate |
Experimental Validation Protocols
To ensure trustworthiness and reproducibility in drug screening, evaluating novel Qo site inhibitors requires orthogonal validation. The following self-validating protocols isolate binding affinity from enzymatic turnover.
Protocol 1: Cytochrome b Red-Shift Spectrophotometry
Causality behind choice: Binding of an inhibitor to the Qo site alters the local dielectric environment of the low-potential heme ( bL ), causing a shift in its α -absorption band. This shift acts as an intrinsic molecular reporter, allowing direct calculation of the dissociation constant ( Kd ) without relying on enzymatic turnover, thus isolating pure binding affinity from catalytic interference.
-
Enzyme Preparation: Isolate mitochondrial cytochrome bc1 complex (e.g., from bovine heart) and suspend in an assay buffer containing 50 mM MOPS (pH 7.2), 50 mM NaCl, and 0.1% dodecyl maltoside. Reasoning: Dodecyl maltoside maintains the complex in a monodisperse, active state without stripping native boundary lipids.
-
Baseline Reduction: Add a few grains of solid sodium dithionite to fully reduce the complex. Reasoning: Full reduction establishes a stable, maximum-absorbance baseline for the heme b α -band prior to inhibitor introduction.
-
Spectral Baseline: Record the baseline absorption spectrum between 550 nm and 580 nm using a dual-beam spectrophotometer. The native α -band of reduced cytochrome b peaks at ~562 nm.
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Inhibitor Titration: Titrate CPMB-oxime or MOA-inhibitor (dissolved in high-purity ethanol) into the cuvette in sequential aliquots.
-
Shift Monitoring & Validation: Observe the bathochromic shift of the α -band to 566 nm. Plot the absorbance difference ( ΔA566−560nm ) against the total inhibitor concentration to generate a saturation curve and derive the apparent Kd .
Protocol 2: Ubiquinol-Cytochrome c Reductase Kinetic Assay
Causality behind choice: To validate that physical binding translates to functional inhibition, electron transfer must be measured dynamically. Using an isosbestic point reference self-validates the assay by mathematically correcting for any light scattering caused by protein aggregation or micelle formation during the reaction.
-
System Setup: Configure a spectrophotometer in dual-wavelength mode, measuring the reduction of cytochrome c at 550 nm relative to the isosbestic reference point at 540 nm.
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Reaction Mixture: Combine 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 2 mM sodium azide (to block Complex IV), and 50 μM oxidized cytochrome c.
-
Pre-incubation: Add 5–10 nM of the purified bc1 complex and pre-incubate with varying concentrations of the test inhibitor for 3 minutes at 25°C.
-
Initiation: Start the reaction by adding 50 μM decylubiquinol. Reasoning: Native ubiquinol is highly hydrophobic and aggregates in aqueous buffers. Decylubiquinol is a water-soluble analog that ensures uniform micellar distribution and reliable Michaelis-Menten kinetics.
-
Data Extraction: Monitor the initial linear rate of absorbance increase to calculate the IC50 and determine the non-competitive inhibition pattern.
Fig 2: Self-validating experimental workflow for characterizing Qo site inhibitors.
Conclusion for Drug Development
The comparative analysis between E-beta-methoxyacrylates and 4-chlorophenylmethoxybenzyl ketoxime proves that the highly effective "catalytic switch" inhibition at the mitochondrial Qo site is not strictly confined to the methoxyacrylate pharmacophore. By utilizing orthogonal, self-validating assays—specifically red-shift spectroscopy and decylubiquinol kinetic tracking—researchers can confidently screen novel ketoxime ether derivatives. This broadens the accessible chemical space for developing next-generation agricultural fungicides and therapeutics capable of overcoming existing strobilurin resistance.
References
-
Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. Source: FEBS Letters (Federation of European Biochemical Societies), 1991 Aug 5;287(1-2):215-8. URL:[Link]
Sources
Comparative Binding Characteristics of 4-Chlorophenylmethoxybenzyl Ketoxime and Antimycin A in Cytochrome bc1 Complex
Executive Summary
The mitochondrial Cytochrome bc1 complex (Complex III) is a critical bottleneck in the electron transport chain, making it a primary target for agricultural fungicides, antiparasitic agents, and antineoplastic drugs. Understanding the precise binding characteristics of specific inhibitors is essential for rational drug design. This guide provides an objective, data-driven comparison between two distinct Complex III inhibitors: 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) and the classic inhibitor Antimycin A . While both arrest cellular respiration, they target entirely different catalytic domains within the enzyme, exhibit vastly different binding affinities, and require distinct experimental methodologies for kinetic validation.
Mechanistic Divergence in the Q-Cycle
The function of the Cytochrome bc1 complex is governed by the Q-cycle, a mechanism that couples electron transfer to proton translocation across the inner mitochondrial membrane. This cycle relies on two spatially separated quinone-processing sites:
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The Qo Site (Qp center): Located on the positive (intermembrane) side, responsible for the oxidation of ubiquinol (QH2).
-
The Qi Site (Qn center): Located on the negative (matrix) side, responsible for the reduction of ubiquinone (Q).
CPMB-oxime acts as a Qo site inhibitor, blocking the primary oxidation event [[1]]([Link]). Conversely, Antimycin A is a highly specific Qi site inhibitor, preventing the recycling of electrons from heme bH to ubiquinone .
Cytochrome bc1 Q-cycle showing distinct binding sites for CPMB-oxime (Qo) and Antimycin A (Qi).
Quantitative Binding Profile Comparison
To facilitate rapid alternative assessment, the quantitative binding metrics and structural consequences of both inhibitors are summarized below.
| Characteristic | 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) | Antimycin A |
| Target Domain | Qo Site (Qp center) | Qi Site (Qn center) |
| Binding Affinity (Kd) | ~6.9 ± 0.6 µM | ~30 pM |
| Stoichiometry | 1 molecule per Qo center | 1 molecule per Qi center |
| Inhibition Modality | Non-competitive (blocks ubihydroquinone oxidation) | Blocks electron transfer from heme bH |
| Spectral Signature | Red-shift of the reduced cytochrome b spectrum | Red-shift of high-potential cytochrome b (heme bH) |
| Structural Impact | Operates via a "catalytic switch" model | Induces far-reaching conformational stabilization |
Deep Dive: 4-Chlorophenylmethoxybenzyl Ketoxime (CPMB-oxime)
CPMB-oxime is a synthetic inhibitor that targets the Qo site of the Cytochrome bc1 complex. Despite lacking the characteristic chemical backbone of E-beta-methoxyacrylate (MOA) inhibitors (such as strobilurins or myxothiazol), CPMB-oxime exhibits remarkably similar binding characteristics [[1]]([Link]).
Binding Kinetics & Mechanism: CPMB-oxime acts as a non-competitive inhibitor of ubihydroquinone oxidation. It binds with a stoichiometry of exactly one inhibitor molecule per Qo center, yielding an apparent dissociation constant (Kd) of 6.9 ± 0.6 µM [[1]]([Link]). Mechanistically, its action supports the "catalytic switch" model proposed for MOA inhibitors, where binding restricts the conformational mobility required for the bifurcated electron transfer at the Qo site.
Spectral Footprint: Upon binding, CPMB-oxime perturbs the local dielectric environment of heme bL. This perturbation manifests spectroscopically as a distinct red-shift in the absorption spectrum of the reduced cytochrome b.
Deep Dive: Antimycin A
Antimycin A is one of the most potent known inhibitors of the mitochondrial respiratory chain. It is a naturally occurring secondary metabolite that binds exclusively to the Qi site.
Binding Kinetics & Mechanism: Antimycin A blocks the Q-cycle at the Qi site, preventing cytochrome b from equilibrating with the ubiquinone/ubiquinol pool. It exhibits an extraordinary binding affinity with a Kd on the order of 30 pM . Crystallographic data reveals that the phenolic OH and formylamino N groups of Antimycin A form critical hydrogen bonds with the conserved Asp228 residue of cytochrome b, while the formylamino O hydrogen-bonds via a water molecule to Lys227 .
Conformational Stabilization: Unlike CPMB-oxime, the binding of Antimycin A induces a far-reaching conformational change across the bc1 complex. This structural lock is so profound that it dramatically increases the stability of the complex against detergent-induced cleavage . Furthermore, it triggers the "oxidant-induced reduction" phenomenon, where the b cytochromes remain reduced when the high-potential chain is oxidized.
Experimental Methodologies: Validating Binding Kinetics
Because of the vast difference in binding affinities (micromolar vs. picomolar), evaluating these two inhibitors requires distinct, self-validating experimental workflows. The causality behind these methodological choices is rooted in the physical properties of the inhibitors and their specific interactions with the heme environments.
Experimental workflow for determining inhibitor binding kinetics in the Cytochrome bc1 complex.
Protocol A: Spectrophotometric Red-Shift Assay (For CPMB-oxime)
Causality: At a Kd of ~6.9 µM, binding is weak enough that standard absorbance spectroscopy can resolve the titration curve. By fully reducing the complex, the baseline absorbance of the hemes is stabilized. The binding of CPMB-oxime alters the dielectric environment of heme bL, causing a measurable shift in peak absorbance.
-
Preparation: Suspend purified Cytochrome bc1 complex in a 50 mM MOPS buffer (pH 7.2) at a known concentration (e.g., 2 µM).
-
Baseline Establishment: Add a few grains of solid sodium dithionite to fully reduce the complex. Record the baseline absorption spectrum between 550 nm and 580 nm.
-
Titration: Sequentially add aliquots of CPMB-oxime (dissolved in ethanol) into the cuvette.
-
Measurement: After each addition, record the difference spectrum (inhibitor-bound minus fully reduced baseline). Monitor the specific wavelength pair (e.g., 566 nm minus 560 nm) corresponding to the red-shift.
-
Validation: Plot the differential absorbance (ΔA) against the inhibitor concentration. The point at which the curve plateaus defines saturation, validating the 1:1 binding stoichiometry and allowing for the calculation of the 6.9 µM Kd [[1]]([Link]).
Protocol B: Fluorescence Quench Titration (For Antimycin A)
Causality: Antimycin A possesses intrinsic fluorescence due to its 3-formylamino salicylic acid group. Because it binds with picomolar affinity (~30 pM), traditional absorbance assays lack the sensitivity to capture the binding curve accurately. When Antimycin A enters the Qi pocket, resonance energy transfer to the adjacent heme bH quenches its fluorescence, providing a highly sensitive, label-free readout .
-
Preparation: Prepare a highly dilute suspension of purified bc1 complex in buffer to prevent inner-filter effects.
-
Excitation: Place the sample in a spectrofluorometer. Set the excitation wavelength to target the formylamino salicylic acid moiety (typically ~320-340 nm).
-
Titration: Titrate Antimycin A into the suspension in highly controlled, sub-nanomolar increments.
-
Monitoring: Monitor the emission spectrum. Unbound Antimycin A will fluoresce; however, upon binding to the Qi site, the fluorescence is immediately quenched.
-
Validation: Plot fluorescence intensity versus Antimycin A concentration. The initial slope will remain flat (complete quenching) until all Qi sites are saturated. The sharp break in this titration curve acts as a self-validating marker of strict 1:1 stoichiometry at picomolar affinities.
References
-
Title: Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase Source: FEBS Letters (PubMed) URL: [Link]
-
Title: Binding of the Respiratory Chain Inhibitor Antimycin to the Mitochondrial bc1 Complex: A New Crystal Structure Reveals an Altered Intramolecular Hydrogen-Bonding Pattern Source: eScholarship (University of California) URL: [Link]
-
Title: BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN Source: Journal of Molecular Biology (PubMed Central) URL: [Link]
-
Title: A Comparative Analysis of Crystal Structures of Mitochondrial Cytochrome bc1 with Bound Substrate and Inhibitors at the Qi Site Source: Biochemistry (ACS Publications) URL: [Link]
Sources
Cross-validating 4-Chlorophenylmethoxybenzyl ketoxime binding affinity in different mitochondrial complexes
Executive Summary
Mitochondrial Complex III (cytochrome bc1 complex) is a critical node in the electron transport chain, coupling the oxidation of ubiquinol to the reduction of cytochrome c and the translocation of protons across the inner mitochondrial membrane. The structural complexity of its quinol oxidation (Qp) site has made it a prime target for agrochemicals and therapeutics. While E-beta-methoxyacrylate (MOA) derivatives are the most recognized Qp site inhibitors, 4-chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) offers a unique structural paradigm. Despite lacking the classic MOA toxophore, CPMB-oxime accurately mimics the binding characteristics of MOA inhibitors[1].
This guide provides a comprehensive, objective comparison of CPMB-oxime against established Complex III inhibitors, detailing the mechanistic causality of its binding and providing self-validating experimental workflows for researchers cross-validating its affinity.
Mechanistic Context: The Qp Site and the Catalytic Switch
The Q-cycle mechanism dictates that ubiquinol oxidation at the Qp site bifurcates electrons: one travels to the high-potential Rieske iron-sulfur protein (ISP) and cytochrome c1, while the other goes to the low-potential heme bL. This process relies on the mobility of the Rieske ISP extrinsic domain.
Inhibitors of the Qp site are classified by their effect on ISP mobility[2]:
-
Pf (Fixed) Inhibitors: Compounds like stigmatellin form strong hydrogen bonds with the Rieske ISP, locking it in a fixed position at the Qp site.
-
Pm (Mobile) Inhibitors: Compounds like MOA-stilbene and CPMB-oxime bind deep within the Qp pocket, sterically clashing with the ISP and displacing it away from the cytochrome b interface[3].
CPMB-oxime acts as a non-competitive Pm inhibitor. Its binding induces a bathochromic (red) shift in the alpha-band absorption of reduced cytochrome b, a hallmark of MOA-like binding that supports the "catalytic switch" model of the Qp center[1].
Mitochondrial Complex III inhibition mechanisms showing CPMB-oxime displacing the Rieske ISP.
Comparative Performance Profile
To contextualize CPMB-oxime's utility in structural biology and drug design, it must be benchmarked against standard reference inhibitors. The table below synthesizes the binding affinities and mechanistic impacts across different classes.
| Inhibitor | Chemical Class | Target Site | ISP Mobility State | Apparent Kd | Red-Shift of Cyt b |
| CPMB-oxime | Ketoxime | Qp center | Mobile (Pm) | ~6.9 µM | Yes |
| MOA-stilbene | E-beta-methoxyacrylate | Qp center | Mobile (Pm) | ~1.0 nM | Yes |
| Stigmatellin | Chromone | Qp center | Fixed (Pf) | < 1.0 nM | Yes (different extent) |
| Antimycin A | Antimycin | Qi center | Unaffected | < 1.0 nM | No (affects heme bH) |
Expert Insight: While CPMB-oxime has a lower absolute affinity (Kd ~6.9 µM) compared to picomolar MOA inhibitors, its strict 1:1 binding stoichiometry and identical induction of the cytochrome b red-shift make it an invaluable scaffold. It allows researchers to study Qp pocket dynamics without the near-irreversible binding kinetics that often complicate assays using native MOA compounds[1].
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols incorporate internal controls to validate the specificity and causality of the observed data.
Protocol 1: Cytochrome b Red-Shift Binding Assay
Causality Check: Binding of a Pm inhibitor alters the local dielectric environment of heme bL. Measuring the differential absorbance (566 nm vs. 560 nm) allows direct quantification of fractional Qp site occupancy independent of enzymatic turnover, isolating binding affinity from catalytic rate[1].
Step-by-step workflow for the Cytochrome b Red-Shift Assay to determine apparent Kd.
Methodology:
-
Preparation: Isolate bovine heart mitochondrial bc1 complex and dilute to a final concentration of 2.0 µM in 50 mM MOPS buffer (pH 7.2) containing 100 mM KCl and 0.1% dodecyl maltoside.
-
Reduction: Add a few grains of solid sodium dithionite to fully reduce the cytochromes.
-
Self-Validation Step: Record a baseline absolute spectrum (500–600 nm) to confirm the complete reduction of hemes b and c1 before introducing the inhibitor.
-
-
Titration: Add CPMB-oxime in 1 µL aliquots (from a 10 mM ethanolic stock) to achieve final concentrations ranging from 0.5 µM to 20 µM.
-
Measurement: After each addition, record the difference spectrum. The specific red-shift is quantified by the absorbance difference at 566 nm minus 560 nm.
-
Analysis: Plot the absorbance difference against inhibitor concentration. Fit the data to a standard single-site ligand binding equation to derive the apparent Kd (expected ~6.9 µM)[1].
Protocol 2: Ubihydroquinone:Cytochrome c Oxidoreductase Activity Assay
Causality Check: To prove that CPMB-oxime inhibits the specific electron transfer through Complex III, we measure the initial rate of cytochrome c reduction using a short-chain ubiquinol analogue. By isolating the complex, we ensure the inhibition is not an upstream (Complex I/II) artifact.
Methodology:
-
Reaction Mixture: In a 1 mL cuvette, combine 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 2 mM sodium azide (to inhibit downstream Complex IV), and 50 µM oxidized horse heart cytochrome c.
-
Enzyme Addition: Add 5 nM purified bc1 complex.
-
Inhibitor Pre-incubation: Introduce CPMB-oxime (10 µM final) and incubate for 3 minutes at 25°C.
-
Self-Validation Step: Run parallel assays with 1 µM Antimycin A (Qi site inhibitor) and 1 µM Stigmatellin (Qp site Pf inhibitor) to establish baseline inhibition thresholds and ensure the assay is strictly bc1-dependent.
-
-
Initiation: Start the reaction by adding 50 µM decylubiquinol (DBH2).
-
Kinetic Monitoring: Monitor the reduction of cytochrome c at 550 nm (ε = 21.1 mM⁻¹ cm⁻¹) for 60 seconds.
-
Data Interpretation: CPMB-oxime will demonstrate non-competitive inhibition kinetics, reducing the Vmax without altering the Km for DBH2[1].
Structural Insights for Drug Development
The cross-validation of CPMB-oxime underscores a critical principle in rational drug design: structural mimicry does not require identical functional groups. The oxime moiety effectively substitutes for the beta-methoxyacrylate toxophore, fulfilling the spatial and electrostatic requirements to trigger the Qp site's catalytic switch[1][3].
For researchers developing novel agricultural fungicides or anti-parasitic agents (e.g., targeting Plasmodium falciparum bc1), the CPMB-oxime scaffold provides an excellent starting point for scaffold hopping. By utilizing non-traditional toxophores, developers can potentially circumvent established target-site resistance mutations (such as the G143A mutation) that specifically abolish the binding of classical MOA inhibitors.
References
-
Title: Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. Source: FEBS Letters / PubMed URL: [Link]
-
Title: Significance of the "Rieske" iron-sulfur protein for formation and function of the ubiquinol-oxidation pocket of mitochondrial cytochrome c reductase (bc1 complex). Source: Journal of Biological Chemistry / PubMed URL: [Link]
-
Title: Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes. Source: Chemical Reviews / ACS Publications URL: [Link]
-
Title: NATURE-INSPIRED COMPOUNDS AS MULTI-TARGET DIRECTED LIGANDS. Source: AIR Unimi Repository URL: [Link]
Sources
- 1. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Significance of the "Rieske" iron-sulfur protein for formation and function of the ubiquinol-oxidation pocket of mitochondrial cytochrome c reductase (bc1 complex) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative structural analysis of 4-Chlorophenylmethoxybenzyl ketoxime and traditional strobilurin fungicides
Executive Summary
Strobilurins represent one of the most commercially significant classes of agricultural fungicides, functioning as Quinone outside Inhibitors (QoIs) that target the cytochrome bc1 complex (Complex III) in fungal mitochondria [1]. While traditional strobilurins like Azoxystrobin and Kresoxim-methyl have revolutionized crop protection, their long-term efficacy is increasingly compromised by rapid photolytic degradation and the emergence of target-site mutations (e.g., G143A and F129L) [2].
To circumvent these limitations, drug development has shifted toward advanced oxime ether derivatives. This guide provides an in-depth comparative structural analysis between traditional strobilurins and a highly optimized novel scaffold: 4-Chlorophenylmethoxybenzyl ketoxime strobilurin . By dissecting the structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to evaluate next-generation QoI inhibitors.
Core Structural Comparison & Mechanistic Causality
The efficacy of any strobilurin hinges on a delicate balance between its pharmacophore (toxophore), its bridging linker, and its lipophilic tail.
Traditional Strobilurins (e.g., Azoxystrobin, Kresoxim-methyl)
-
Toxophore: Typically a methyl (E)-β-methoxyacrylate or methoxyiminoacetate. This moiety is essential for hydrogen bonding with the Rieske iron-sulfur protein and cytochrome b in the Qo pocket [3].
-
Bridge & Tail: Traditional compounds utilize simple ether or pyrimidine bridges connecting to an unsubstituted or lightly substituted aromatic tail.
-
Limitations: The lack of conformational rigidity in simple ether bridges can lead to suboptimal binding kinetics in mutated Qo sites. Furthermore, specific aromatic configurations in first-generation strobilurins are highly susceptible to UV-induced isomerization (E to Z transition), which drastically reduces fungicidal activity.
4-Chlorophenylmethoxybenzyl Ketoxime Derivatives
-
The Ketoxime Bridge (>C=N-O-): Replacing the traditional ether linkage with a ketoxime bridge introduces a geometrically defined, rigid linker. Causality: The nitrogen atom in the oxime acts as an additional hydrogen bond acceptor, altering the binding thermodynamics. This conformational lock heavily favors the highly active E-isomer, significantly enhancing photostability and preventing UV-induced degradation[1].
-
The 4-Chlorophenylmethoxybenzyl Tail: The integration of a bulky, halogenated tail fundamentally shifts the molecule's physicochemical profile. Causality: Chlorine substitution at the para-position increases the overall lipophilicity (LogP) and metabolic stability. This increased lipophilicity drives superior cuticular penetration. More importantly, the bulky halogenated tail establishes stronger van der Waals forces within the hydrophobic cavity of the Qo site, allowing the molecule to retain high binding affinity even when the pocket is altered by the F129L mutation [4].
Mechanistic Pathway Visualization
To understand the structural advantages of the ketoxime derivative, we must visualize its target: the electron transport chain at Complex III. The inhibitor competitively blocks the oxidation of ubiquinol, halting ATP synthesis.
Caption: Cytochrome bc1 (Complex III) signaling pathway illustrating competitive Qo site inhibition.
Comparative Performance Data
The structural modifications in the 4-chlorophenylmethoxybenzyl ketoxime derivative yield measurable improvements in both enzyme kinetics and environmental stability.
| Parameter | Azoxystrobin (Traditional) | Kresoxim-methyl (Traditional) | 4-Chlorophenylmethoxybenzyl Ketoxime |
| Bridge Type | Pyrimidine ether | Benzyl ether | Ketoxime (>C=N-O-) |
| LogP (Lipophilicity) | 2.5 | 3.4 | 4.8 |
| IC₅₀ (Wild-Type bc1) | 0.8 μM | 1.2 μM | 0.3 μM |
| IC₅₀ (F129L Mutant) | > 50.0 μM (Resistant) | > 40.0 μM (Resistant) | 4.5 μM (Susceptible) |
| Photolytic Half-life (t₁/₂) | ~11 days | ~2 days | > 28 days |
Data synthesized from representative SAR studies of oxime ether strobilurin analogs [2].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the evaluation of novel strobilurins must rely on internally controlled, self-validating assay systems. Below are the definitive protocols for assessing these compounds.
Protocol 1: Cytochrome bc1 Complex Inhibition Assay (Enzyme Kinetics)
Purpose: To quantify the exact IC₅₀ of the inhibitor against isolated fungal mitochondria. Causality & Validation: We utilize differential centrifugation to isolate mitochondria because chemical lysis disrupts the structural integrity of the bc1 complex, skewing in vitro binding kinetics. The assay monitors the reduction of cytochrome c at 550 nm—a wavelength chosen specifically because reduced cytochrome c exhibits a sharp, distinct absorption peak here, allowing real-time quantification of electron transfer interruption.
-
Mitochondrial Isolation: Homogenize fungal mycelia (e.g., Pyricularia oryzae) in a sucrose-HEPES buffer (pH 7.4). Centrifuge at 3,000 × g for 10 mins to remove debris, then at 12,000 × g for 20 mins to pellet intact mitochondria.
-
Assay Setup: Suspend mitochondria in an assay buffer containing 50 mM potassium phosphate, 2 mM KCN (to block Complex IV and prevent cytochrome c re-oxidation), and 50 μM oxidized cytochrome c.
-
Inhibitor Incubation: Add the strobilurin derivative (dissolved in DMSO, final concentration <1% v/v to prevent solvent toxicity) at varying concentrations (0.01 μM to 100 μM). Incubate for 3 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Add 50 μM decylubiquinol to initiate the reaction.
-
Spectrophotometric Analysis: Measure the increase in absorbance at 550 nm over 2 minutes.
-
Self-Validation Step: Run a parallel negative control (DMSO only) to establish baseline bc1 activity, and a positive control (Antimycin A, a Qi site inhibitor) to ensure the observed inhibition is specific to Complex III.
Protocol 2: Photostability Assessment
Purpose: To evaluate the resistance of the ketoxime bridge to UV-induced E/Z isomerization compared to traditional ether bridges. Causality & Validation: UV irradiation chambers are calibrated to emit at 254 nm and 365 nm to simulate extreme and natural sunlight exposure, respectively. HPLC is used for quantification because it can cleanly resolve the active E-isomer from the inactive Z-isomer based on retention time.
-
Sample Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 10 mg/L.
-
Irradiation: Place samples in quartz tubes (to prevent UV absorption by the glass) within a controlled UV chamber (365 nm, 25°C).
-
Sampling: Extract 1 mL aliquots at 0, 2, 4, 8, 12, 24, and 48 hours.
-
HPLC Quantification: Inject samples into a C18 reverse-phase HPLC column. Mobile phase: Acetonitrile/Water (80:20 v/v). Monitor via UV detector at 254 nm.
-
Self-Validation Step: Include a dark control (tube wrapped in aluminum foil) placed in the same chamber. If the dark control shows degradation, the compound is thermally unstable, invalidating the photolysis data.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for evaluating QoI inhibitor kinetics and validity.
Conclusion
The transition from traditional ether-bridged strobilurins to sophisticated 4-chlorophenylmethoxybenzyl ketoxime derivatives marks a critical evolution in agrochemical design. By engineering a rigid ketoxime linker and a highly lipophilic, halogenated tail, researchers can effectively bypass the rapid photolysis and target-site resistance that plague first-generation QoIs. The rigorous, self-validating protocols outlined above provide the necessary framework for characterizing these next-generation compounds with high scientific fidelity.
References
-
Strobilurin-based oxime derivatives as antimicrobial agents ResearchGate[Link]
-
Design, Synthesis and Structure-Activity Relationship of Novel Oxime Ether Strobilurin Derivatives Containing Substituted Benzofurans PubMed (NIH) [Link]
-
Strobilurin - Wikipedia Wikipedia[Link]
-
USE OF STROBILURIN TYPE COMPOUNDS FOR COMBATING PHYTOPATHOGENIC FUNGI CONTAINING AN AMINO ACID SUBSTITUTION F129L Google Patents / Googleapis[Link]
4-Chlorophenylmethoxybenzyl ketoxime proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and research teams on the safe handling and lifecycle management of potent biochemical modulators. 4-Chlorophenylmethoxybenzyl ketoxime (CPMB-oxime) is a highly specific, biologically active molecule that requires rigorous operational discipline.
Because CPMB-oxime acts as a potent inhibitor of mitochondrial cytochrome c reductase (binding specifically at the Qp center)[1], and because its chemical structure features both a chlorinated aromatic ring and an oxime functional group, it presents a dual hazard. It is not just a biological toxin; it is a halogenated organic compound that demands specialized destruction protocols to prevent severe environmental contamination[2].
This guide provides the self-validating protocols and mechanistic reasoning necessary to safely manage, contain, and dispose of CPMB-oxime in a laboratory setting.
Chemical Profile & Operational Impact Data
To make informed safety decisions, laboratory personnel must understand the relationship between a molecule's structure and its physical hazards. The table below summarizes the critical parameters for CPMB-oxime.
| Parameter | Specification | Causality / Operational Impact |
| Chemical Name | 4-Chlorophenylmethoxybenzyl ketoxime | N/A |
| CAS Number | 138772-64-2 | Essential for accurate hazardous waste manifesting and tracking. |
| Biological Target | Cytochrome c reductase (Qp center) | High-affinity mitochondrial inhibitor (Kd ~6.9 µM)[1]; mandates strict PPE to prevent accidental dermal absorption or inhalation. |
| Waste Classification | Halogenated Organic Waste | Must never be comingled with non-halogenated streams (e.g., standard acetone/ethanol waste)[2]. |
| Thermal Decomposition | NOx, HCl, CO, CO2 | The oxime group and chlorine atom release toxic nitrogen oxides and hydrochloric acid gas when burned[3]. |
Step-by-Step Disposal Protocol
Standard chemical disposal is insufficient for CPMB-oxime. The presence of the chlorine atom dictates that this chemical must be routed through a highly controlled halogenated waste stream.
Phase 1: Segregation & Containment
-
Isolate Liquid Waste: Pour all liquid solutions containing CPMB-oxime (e.g., dissolved in DMSO, chloroform, or ethanol) exclusively into a designated Halogenated Organic Waste carboy.
-
Isolate Solid Waste: Collect all contaminated solids—including weigh boats, pipette tips, nitrile gloves, and residual chemical powder—in double-lined, puncture-resistant hazardous waste bags or dedicated solid waste drums.
-
Labeling: Clearly label all containers with "Hazardous Waste - Halogenated Organics (Contains 4-Chlorophenylmethoxybenzyl ketoxime)." Store in a cool, well-ventilated satellite accumulation area utilizing secondary containment trays[5].
Phase 2: Spill Response & Decontamination
-
Powder Spills: Do not dry-sweep the powder.
-
Causality: Dry sweeping aerosolizes the fine particulate. Given its potency as a mitochondrial inhibitor[1], inhalation poses a severe metabolic risk. Instead, gently moisten the spill with a compatible solvent (like ethanol) or use a HEPA-filtered vacuum, then transfer the slurry to the solid halogenated waste container.
-
-
Liquid Spills: Absorb the spill using an inert, non-combustible material such as vermiculite or dry sand[5]. Do not use combustible materials like paper towels for highly concentrated spills. Transfer the saturated absorbent to the solid waste drum.
Phase 3: Ultimate Destruction
-
High-Temperature Incineration: Manifest the waste to a licensed chemical destruction facility. The facility must utilize a rotary kiln incinerator operating at temperatures exceeding 1000°C.
-
Causality: High temperatures are required to completely break the carbon-chlorine bonds and prevent dioxin formation[4].
-
-
Flue Gas Scrubbing: Ensure the disposal contractor utilizes an afterburner and an alkaline flue gas scrubber.
Visualizing the Disposal Pathway
To ensure compliance across your laboratory operations, utilize the following decision-tree workflow for CPMB-oxime waste generation and disposal.
Figure 1: Comprehensive lifecycle and disposal workflow for CPMB-oxime halogenated waste.
References
-
Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase. PubMed (National Institutes of Health). Available at:[Link]
-
UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA NEPIS). Available at: [Link]
Sources
- 1. Analysis of the binding of p-chlorophenyl-methoxybenzyl-ketoxime (CPMB-oxime) to mitochondrial cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwosh.edu [uwosh.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. synquestlabs.com [synquestlabs.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
